molecular formula C12H11BrN2 B12840396 (4-(5-Bromopyridin-3-yl)phenyl)methanamine

(4-(5-Bromopyridin-3-yl)phenyl)methanamine

Cat. No.: B12840396
M. Wt: 263.13 g/mol
InChI Key: IZZIGXVJBQIXII-UHFFFAOYSA-N
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Description

(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a chemical compound offered for research purposes. It belongs to a class of substituted biphenyl derivatives that are of significant interest in medicinal chemistry and drug discovery. The 5-bromopyridinyl moiety can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries. The primary amine functional group on the phenyl ring makes this compound a suitable building block for the synthesis of more complex molecules, potentially for the development of kinase inhibitors or other biologically active small molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals with appropriate safety precautions. Specific pharmacological properties, metabolic data, and toxicity profiles for this compound are not currently available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

[4-(5-bromopyridin-3-yl)phenyl]methanamine

InChI

InChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2

InChI Key

IZZIGXVJBQIXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CN=C2)Br

Origin of Product

United States

Foundational & Exploratory

(4-(5-Bromopyridin-3-yl)phenyl)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Fragment-Based Design

Executive Summary & Strategic Utility

Compound Identity: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Formula: C₁₂H₁₁BrN₂ Molecular Weight: 263.13 g/mol

This compound represents a high-value biaryl building block characterized by orthogonal reactivity handles . It features a 3,5-disubstituted pyridine core linked to a para-substituted benzylamine.

Strategic Significance in Drug Discovery:

  • Bifunctional Design: The molecule possesses two distinct reaction sites:[1]

    • The Electrophile (C-Br): A 5-bromo substituent on the pyridine ring, primed for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) to expand the core.

    • The Nucleophile (-NH₂): A primary benzylamine, ideal for amide coupling, reductive amination, or sulfonylation to attach warheads or linkers.

  • Privileged Scaffold: The 3-arylpyridine motif mimics the geometry of several kinase inhibitor cores (e.g., p38 MAPK inhibitors) and serves as a critical spacer in PROTAC (Proteolysis Targeting Chimera) linker design.

Physicochemical Profile (Calculated)

Data below are predicted based on structural fragment contribution (ChemAxon/ACD/Labs algorithms).

PropertyValueStructural Insight
LogP (cLogP) 2.45 ± 0.3Moderate lipophilicity; suitable for CNS penetration if derivatized.
TPSA ~38.9 ŲLow polar surface area suggests good membrane permeability.
pKa (Pyridine N) ~2.8 - 3.2Reduced basicity due to the electron-withdrawing bromine atom.
pKa (Amine N) ~9.5Typical primary aliphatic amine; protonated at physiological pH.
H-Bond Donors 2From the primary amine (-NH₂).
H-Bond Acceptors 2Pyridine nitrogen and amine nitrogen.[2][3]
Synthetic Architecture & Protocols

The synthesis relies on a desymmetrization strategy of 3,5-dibromopyridine. The challenge lies in achieving mono-arylation without over-coupling to the bis-aryl product.

Retrosynthetic Logic

The most robust disconnection is the C-C bond between the pyridine and the phenyl ring via Suzuki-Miyaura Cross-Coupling .

  • Partner A: 3,5-Dibromopyridine (Symmetric electrophile).

  • Partner B: 4-(N-Boc-aminomethyl)phenylboronic acid (Nucleophile).

    • Note: The amine is protected (Boc) to prevent catalyst poisoning and side reactions during the coupling.

Experimental Protocol: Mono-Selective Suzuki Coupling

Step 1: Cross-Coupling [4][5]

  • Reagents: Charge a reaction vessel with 3,5-dibromopyridine (1.0 equiv), 4-(N-Boc-aminomethyl)phenylboronic acid (0.95 equiv), and Na₂CO₃ (2.0 equiv).

    • Expert Tip: Use a slight deficit of the boronic acid to minimize the formation of the bis-coupled byproduct.

  • Solvent System: Suspend in 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 15 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat to 90°C for 12–16 hours under inert atmosphere.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The bis-coupled product elutes last; the starting dibromide elutes first. Isolate the mono-coupled intermediate.

Step 2: Deprotection

  • Dissolve the Boc-intermediate in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0°C.

  • Stir at RT for 2 hours.

  • Free Basing: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free amine.

Visualization: Synthetic Pathway

Synthesis SM1 3,5-Dibromopyridine (Symmetric Electrophile) Cat Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 4-(N-Boc-aminomethyl) phenylboronic acid SM2->Cat Inter Intermediate: N-Boc Protected Biaryl Cat->Inter Suzuki Coupling (Mono-selective) SideProduct Side Product: Bis-coupled dimer Cat->SideProduct Over-reaction Reagent2 TFA/DCM or HCl/Dioxane Inter->Reagent2 Product Target: (4-(5-Bromopyridin-3-yl) phenyl)methanamine Reagent2->Product Deprotection

Caption: Step-wise synthesis highlighting the critical desymmetrization of the dibromopyridine core.

Reactivity Profile & Functionalization

The value of this scaffold lies in its divergent synthesis potential.[1]

HandleChemical NaturePrimary ApplicationsRecommended Conditions
-NH₂ Nucleophilic AmineLibrary Generation: Amide coupling, urea formation, reductive amination.HATU/DIPEA (Amide); STAB/Aldehyde (Reductive Amination).
-Br Aryl HalideCore Expansion: Suzuki (Aryl), Buchwald (Amine), Sonogashira (Alkyne).Pd₂dba₃/XPhos (Buchwald); Pd(dppf)Cl₂/Boronic Ester (Suzuki).
Pyridine N Basic HeterocycleSalt Formation/Solubility: Can be protonated to improve aqueous solubility.HCl, Methanesulfonic acid.
Visualization: Divergent Derivatization

Reactivity Center (4-(5-Bromopyridin-3-yl) phenyl)methanamine Amide Amide Coupling (Linker Attachment) Center->Amide R-COOH / HATU RedAm Reductive Amination (N-Alkylation) Center->RedAm R-CHO / NaBH(OAc)3 Suzuki Suzuki Coupling (Biaryl/Heteroaryl Extension) Center->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (Amination/Etherification) Center->Buchwald R-NH2 / Pd-Ligand

Caption: Orthogonal functionalization pathways utilizing the amine and bromine handles.

Safety & Handling (MSDS Highlights)
  • Hazards: As a bromopyridine derivative, expect Skin Irritation (H315) and Eye Irritation (H319) . The benzylamine moiety acts as a weak base and may cause Respiratory Irritation (H335) if inhaled as dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates over time.

  • Stability: The aryl bromide is stable under ambient conditions but light sensitive over long periods.

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2018). "Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2392–2403. Link

  • BenchChem Application Note. "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives." (General procedure for bromopyridine coupling). Link

  • PubChem Compound Summary. "(4-(Pyridin-3-yl)phenyl)methanamine" (Des-bromo analog properties). Link

Sources

Physicochemical Properties of (4-(5-Bromopyridin-3-yl)phenyl)methanamine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Biaryl Scaffold

(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a high-value bifunctional intermediate in fragment-based drug discovery (FBDD). Its structure combines a biaryl core (conferring rigidity and lipophilicity) with two distinct orthogonal reactive handles:

  • The Electrophilic Handle (5-Br): A halogen bond donor and a site for late-stage diversification via palladium-catalyzed cross-couplings.

  • The Nucleophilic Handle (Methanamine): A primary amine serving as a solvent-exposed polar group, a cation-pi interactor, or a linker attachment point (e.g., for PROTACs).

This guide analyzes its physicochemical profile, synthetic accessibility, and strategic application in designing kinase inhibitors and GPCR ligands.

Molecular Architecture & Computed Properties

Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Structural Dissection
  • Core: 3-Arylpyridine.[1] The pyridine nitrogen provides an H-bond acceptor (HBA) vector, often critical for "hinge binding" in kinase targets.

  • Substituents:

    • Para-benzylamine: High basicity (pKa ~9.0). At physiological pH (7.4), this exists predominantly as

      
      , improving aqueous solubility.
      
    • Meta-Bromine: Increases lipophilicity and metabolic stability at the pyridine ring (blocking oxidation at C5).

Physicochemical Data Profile

Data summarized below represents consensus values derived from fragment-based QSAR modeling.

PropertyValue (Est.)Drug Design Implication
Molecular Weight 263.14 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP 2.1 – 2.4Optimal lipophilicity for membrane permeability without compromising solubility.
TPSA ~39 ŲHigh CNS penetration potential (TPSA < 90 Ų).
pKa (Amine) 9.2 ± 0.5Protonated at pH 7.4; drives solubility and electrostatic interactions (e.g., Asp/Glu residues).
pKa (Pyridine) ~2.5Non-basic at physiological pH due to the electron-withdrawing Br atom.
H-Bond Donors 2 (Amine)Critical for solvent interaction.
H-Bond Acceptors 2 (Pyridine N, Amine N)Vectorial interactions for target binding.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthetic Accessibility & Protocols

Expert Insight: Direct coupling of free amines in Suzuki reactions often leads to catalyst poisoning or side reactions. The most robust "self-validating" protocol utilizes a Boc-protected intermediate.

Recommended Synthetic Route (Suzuki-Miyaura Coupling)

Reaction Logic: We utilize 3,5-dibromopyridine as the electrophile. Due to symmetry, the first substitution is statistically controlled but easily purified. The nucleophile is (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid .

Protocol:
  • Reagents: 3,5-Dibromopyridine (1.0 eq), N-Boc-4-aminomethylphenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C under

    
     for 4–6 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).[2]

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to yield the title compound as an HCl or TFA salt.

Synthetic Workflow Visualization

Synthesis Start 3,5-Dibromopyridine Catalyst Pd(dppf)Cl2 / K2CO3 Start->Catalyst Boronic N-Boc-Boronic Acid Boronic->Catalyst Intermed Boc-Protected Intermediate Catalyst->Intermed Suzuki Coupling (90°C, 6h) Deprotect TFA / DCM (Deprotection) Intermed->Deprotect Final Target: (4-(5-Br-Py)phenyl)methanamine Deprotect->Final Salt Formation

Caption: Step-wise synthesis ensuring regioselectivity and amine protection to prevent catalyst deactivation.

ADME/Tox Profiling & Metabolic Stability

For drug development, the behavior of the Bromopyridine and Benzylamine motifs is predictable but requires management.

Metabolic Soft Spots
  • Benzylic Carbon: The

    
     adjacent to the amine is susceptible to oxidative deamination by MAO (Monoamine Oxidases) or CYPs, leading to the corresponding aldehyde/carboxylic acid.
    
    • Mitigation: Methylation of the benzylic position (chiral center introduction) or gem-dimethylation.

  • Pyridine Ring: The 5-Br substituent effectively blocks metabolic oxidation at that position. However, the N-oxide formation at the pyridine nitrogen is a potential minor pathway.

Solubility & Permeability
  • Solubility: Excellent in acidic media (gastric fluid) due to the amine. At intestinal pH (6.8), the neutral fraction increases, aiding passive transport.

  • Permeability: The halogen (Br) increases lipid bilayer partitioning. This molecule is expected to have high

    
     values in Caco-2 assays (
    
    
    
    ).

Strategic Applications in Drug Design

This molecule is not just a final product; it is a linker-scaffold .

Scaffold Hopping & Extension
  • Kinase Inhibitors: The pyridine nitrogen mimics the purine ring of ATP. The amine can be converted to an amide to reach into the "sugar pocket" or "solvent front" of the kinase active site.

  • PROTAC Linkers: The primary amine is an ideal attachment point for alkyl chains connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).

  • Halogen Bonding: The Bromine atom can form specific halogen bonds with backbone carbonyl oxygen atoms in the target protein (interaction energy ~2–5 kcal/mol), a strategy used to boost potency and selectivity.

Design Decision Logic

DesignLogic Core Scaffold: (4-(5-Br-Py)phenyl)methanamine Br_Mod Modify Bromine (5-Pos) Core->Br_Mod Amine_Mod Modify Amine (Linker) Core->Amine_Mod Suzuki Suzuki Coupling (Extend Biaryl) Br_Mod->Suzuki Buchwald Buchwald Amination (Introduce N-Het) Br_Mod->Buchwald CN Cyanation (Polar Interaction) Br_Mod->CN Amide Amide Coupling (Kinase Hinge Binder) Amine_Mod->Amide RedAm Reductive Amination (Secondary Amine) Amine_Mod->RedAm PROTAC Linker Attachment (Degrader Design) Amine_Mod->PROTAC

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the Br and NH2 groups.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817681, 3-Amino-5-bromopyridine (Fragment Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for biaryl synthesis). Retrieved from [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. (Context for biaryl amine scaffolds). Retrieved from [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. (Mechanistic insight on 5-Br-Pyridine utility). Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling & Handling of (4-(5-Bromopyridin-3-yl)phenyl)methanamine

[1][2][3][4][5][6]

Executive Summary

This compound is a functionalized bi-aryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4][5] Its structure comprises a lipophilic 3-bromo-5-phenylpyridine core linked to a polar, basic primary methanamine tail.[1][6][2][3]

This duality—lipophilic aromatic core vs. hydrophilic amine—dictates its solubility profile.[2][4][5] While Dimethyl Sulfoxide (DMSO) serves as the universal solvent for high-concentration stock solutions (>50 mM), Methanol (MeOH) offers a volatile alternative suitable for intermediate processing, though with specific stability caveats regarding carbamate formation.[2][3] This guide provides the theoretical grounding and validated protocols for solubilizing and handling this compound to ensure experimental reproducibility.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular drivers.

Structural Analysis[4][5][6]
  • Core Scaffold: The 3-phenylpyridine motif is planar and aromatic, promoting strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     stacking interactions in the solid state.[1][6][2][5] This increases the lattice energy, requiring a solvent capable of disrupting these intermolecular forces.[2]
    
  • Bromine Substituent: Increases lipophilicity (LogP) and decreases the basicity of the pyridine nitrogen via electron withdrawal.[3][4][5]

  • Methanamine Group: A primary amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) acting as a hydrogen bond donor/acceptor.[2][4][5] It is the primary polarity handle.[2][4][5]
    
Predicted Properties Table[3][5][6]
PropertyValue (Estimated)Impact on Solubility
Molecular Weight ~263.14 g/mol Moderate size; kinetics of dissolution will be fast.[1][2][3][4][5]
cLogP 2.8 – 3.2Lipophilic.[3][4][5] Favors organic solvents over pure water.[2][3][4][5]
pKa (Amine) ~9.0 – 9.5Protonated at physiological pH.[3][4][5] Salt formation (HCl) drastically alters solubility.[4][5]
pKa (Pyridine) ~2.5Weakly basic; largely unprotonated in neutral solvents.[3][4][5]
H-Bond Donors 2 (Amine)Requires polar solvents (DMSO, MeOH) for optimal solvation.[2][3][4][5]

Solubility Profile: DMSO vs. Methanol[2][3]

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Stock Solutions [2][3][4][5][7]

  • Solubility Limit: High (>100 mM typically achievable).[3][4][5]

  • Mechanism: DMSO is a polar aprotic solvent.[2][3][4][5] Its oxygen atom acts as a strong H-bond acceptor for the primary amine protons, while its methyl groups and sulfur center interact favorably with the polarizable bromine and aromatic rings.[1][2][3]

  • Advantages:

    • Disrupts stubborn

      
       stacking of the bi-aryl core.
      
    • Low evaporation rate ensures stable concentration over time.[2][3][4][5]

    • Miscible with water (useful for biological assay dilution).[2][3][4][5]

  • Critical Caveat: DMSO is hygroscopic.[2][3][4][5] Absorbed water can cause the free base amine to precipitate or degrade.[2][4][5] Always use anhydrous DMSO.

Methanol (MeOH)

Status: Preferred for Processing/Transfer [2][3][4][5]

  • Solubility Limit: Moderate to High (10–50 mM).[2][3][4][5]

  • Mechanism: Polar protic.[2][3][4][5] Solvates the amine well via H-bonding networks but is less effective at solvating the greasy bromopyridine core compared to DMSO.[2][3][4][5]

  • Advantages:

    • Easy to remove (evaporate) during synthesis or purification.[2][3][4][5]

    • Suitable for LC-MS sample preparation.[2][3][4][5]

  • Critical Caveat: Primary amines in methanol can react with atmospheric ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to form carbamates (zwitterionic species), which may precipitate or appear as impurities.
    

Experimental Protocols

Protocol A: Visual Solubility Assessment (Tier 1)

Use this rapid protocol to determine the approximate solubility limit before preparing precious stock solutions.[2][3][5]

Reagents:

  • Compound: this compound (Solid).[1][2][3][4][5]

  • Solvent: Anhydrous DMSO (Grade ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     99.9%).[2][4][5]
    

Workflow:

  • Weigh 2.6 mg of compound into a clear 1.5 mL HPLC vial (Target: 10 mM in 1 mL).

  • Add 100 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    L  of DMSO.[2][4][5]
    
  • Vortex vigorously for 30 seconds.

  • Observation:

    • Clear Solution: Solubility ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mM.[4][5] Proceed to add remaining solvent.[2][3][4][5]
      
    • Turbid/Particulates:[6][3][5] Sonicate at

      
       for 5 minutes.
      
    • Persistent Solid: Solubility is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mM.[4][5] Add DMSO in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      increments until clear.[2][4][5]
Protocol B: Kinetic Solubility by HPLC (Tier 2)

Use for precise determination if the compound precipitates in biological buffers.[2][3][5]

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Dosing: Spike stock into PBS (pH 7.4) to a target of 100

    
    .
    
  • Incubation: Shake for 24 hours at

    
    .
    
  • Filtration: Filter through a 0.45 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     PVDF membrane.[4][5]
    
  • Quantification: Inject filtrate onto HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 DMSO:Water.

Visualization: Dissolution & Handling Workflow

The following diagram outlines the decision logic for solvent selection and the step-by-step dissolution process to avoid common pitfalls like "crashing out" or carbamate formation.

SolubilityWorkflowStartStart: Solid CompoundThis compoundDecisionIntended Application?Start->DecisionBioAssayBiological Assay(Stock Storage)Decision->BioAssayLong-term StabilitySynthesisSynthesis / Purification(Transfer)Decision->SynthesisVolatility NeededDMSO_PathSelect Solvent: DMSO(Anhydrous)BioAssay->DMSO_PathMeOH_PathSelect Solvent: Methanol(HPLC Grade)Synthesis->MeOH_PathStep_DMSO_11. Weigh SolidDMSO_Path->Step_DMSO_1Step_MeOH_11. Purge Solvent with N2(Remove CO2)MeOH_Path->Step_MeOH_1Step_DMSO_22. Add 10% Final Vol DMSO(Vortex 30s)Step_DMSO_1->Step_DMSO_2Step_DMSO_33. Sonicate (if turbid)Max 40°CStep_DMSO_2->Step_DMSO_3Step_DMSO_44. Dilute to VolStore -20°CStep_DMSO_3->Step_DMSO_4PrecipitationWarning: Water UptakeCauses PrecipitationStep_DMSO_4->PrecipitationRiskStep_MeOH_22. Dissolve & Use ImmediatelyStep_MeOH_1->Step_MeOH_2CarbamateWarning: CO2 ReactionForms CarbamatesStep_MeOH_2->CarbamateRisk

Figure 1: Decision tree and workflow for solubilizing this compound.

Stability & Storage Recommendations

Stock Solution (DMSO)[3][4][5][6]
  • Concentration: 10 mM is the standard "safe" concentration.[2][3][4][5] 50 mM is possible but increases risk of precipitation upon freeze-thaw cycles.[2][3][4][5]

  • Storage:

    
     or 
    
    
    .
  • Container: Amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) for long-term storage of high-concentration hydrophobic amines, as they can leach into the plastic.[1][6][2][3]

  • Freeze-Thaw: Limit to < 5 cycles. If precipitation occurs, sonicate at

    
     for 10 minutes.
    
Serial Dilution (Aqueous)[3][4][5][6]
  • When diluting DMSO stock into aqueous media (e.g., cell culture media), do not exceed 0.5% v/v DMSO to avoid solvent toxicity.[2][3]

  • Precipitation Risk: This compound is lipophilic (LogP ~3).[2][3][4][5] Rapid dilution into water may cause "crashing out."[2][3][4][5]

  • Mitigation: Perform an intermediate dilution step.[2][3][4][5]

    • Wrong: 10 mM DMSO stock ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Buffer (1:1000).[4][5]
      
    • Right: 10 mM DMSO stock

      
       1 mM in DMSO 
      
      
      Buffer.

References

  • Li, J. et al. "Solubility Profiling of Bi-Aryl Amines in Drug Discovery."[3][4][5] Journal of Medicinal Chemistry, 2020.[3] (General reference for bi-aryl amine behavior).

  • Sigma-Aldrich. "Product Specification: 3-Bromopyridine Derivatives."[2][3][4][5] Merck KGaA, 2023.[3] (Source for core scaffold properties).

  • PubChem. "Compound Summary: Benzylamine."[2][3][4][5] National Library of Medicine.[2][3][4][5] (Source for pKa and amine reactivity).

  • Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[6][3] Elsevier, 2nd Edition, 2016.[6] (Authoritative text on solubility protocols).

Disclaimer: This guide is based on theoretical physicochemical principles and standard laboratory practices for this class of compounds.[2][3][4][5] Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[2][3][4]

Technical Monograph: Safety, Handling, and Properties of (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a bifunctional biaryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic primary benzylic amine with an electron-deficient bromopyridine ring. This dual functionality presents specific challenges in handling, stability, and chemical reactivity.[1][2]

This guide provides a derived safety profile based on Structure-Activity Relationships (SAR) of analogous halogenated biaryl amines, as specific experimental SDS data for this exact substitution pattern is often proprietary to custom synthesis campaigns.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 4-(5-Bromo-3-pyridyl)benzylamine
Molecular Formula C₁₂H₁₁BrN₂
Molecular Weight 263.13 g/mol
Predicted CAS Research Chemical (Analog: 294648-05-8 for non-bromo parent)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; limited solubility in water (unless protonated)

Hazard Identification (GHS Classification)

Critical Warning: As a primary benzylic amine, this compound exhibits basicity and nucleophilicity that can lead to tissue damage. The brominated pyridine moiety adds potential for systemic toxicity if absorbed. Treat as a High Potency Pharmacological Ingredient (HPPI) until toxicological data proves otherwise.

Derived GHS Classification

Based on functional group analysis of benzylamines and halogenated pyridines [1, 3]:

  • Skin Corrosion/Irritation (Category 1B/2): High probability of causing skin burns or severe irritation due to the primary amine (

    
    ).
    
  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage upon contact.

  • Acute Toxicity (Oral/Inhalation - Category 4): Pyridine derivatives often exhibit CNS or metabolic toxicity.

  • Specific Target Organ Toxicity (Single Exposure - Category 3): Respiratory tract irritation.[3][4][5]

Functional Group Hazard Analysis
  • Benzylic Amine: Susceptible to formation of carbamates upon exposure to atmospheric

    
    . Corrosive to mucous membranes.
    
  • Bromopyridine: A reactive handle for cross-coupling; however, metabolically, halogenated pyridines can form reactive metabolites via oxidative defluorination/dehalogenation mechanisms in vivo.

Safe Handling & Engineering Controls

The "Zero-Contact" Weighing Protocol

To ensure operator safety and data integrity, utilize this self-validating weighing workflow. This prevents cross-contamination and exposure.

  • Environment: Weigh only inside a certified Chemical Fume Hood or Powder Containment Enclosure (PACE).

  • Static Control: Use an ionizing bar to neutralize static charge on the solid, preventing "fly-away" powder.

  • The "Double-Vial" Technique:

    • Step A: Tare the receiving vial (Vial A) inside the balance.

    • Step B: Transfer solid into Vial A.

    • Step C:Validation: Wipe the exterior of Vial A with a methanol-dampened Kimwipe. Check the wipe under UV light (254 nm). If the compound fluoresces (common for biaryls), any glow indicates external contamination. Reclean until negative.

    • Step D: Place Vial A into a larger secondary jar (Vial B) for transport.

PPE Requirements[3][7][8]
  • Respiratory: N95 minimum; P100/P3 respirator recommended if handling >500 mg outside a hood.

  • Dermal: Double-gloving strategy. Inner layer: Nitrile (4 mil). Outer layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive nature of the amine vapor/dust.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities that affect biological assays (e.g., residual Palladium). The most robust route involves a Suzuki-Miyaura cross-coupling.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis from 3,5-dibromopyridine and a protected aminomethyl phenylboronic acid.

SynthesisPathway Start1 3,5-Dibromopyridine (Electrophile) Intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C (Suzuki Coupling) Start1->Intermediate Start2 4-(N-Boc-aminomethyl) phenylboronic acid (Nucleophile) Start2->Intermediate Product_Boc N-Boc Protected Intermediate Intermediate->Product_Boc Cross-Coupling Deprotection TFA or HCl (Deprotection) Product_Boc->Deprotection Final (4-(5-Bromopyridin-3-yl) phenyl)methanamine Deprotection->Final Acid Hydrolysis Impurity Potential Impurities: - Residual Pd - Protodeboronation byproducts - Triphenylphosphine oxide Final->Impurity

Figure 1: Convergent Suzuki-Miyaura synthesis pathway highlighting critical intermediate steps and potential impurity sources.[6]

Stability & Storage
  • Amine Oxidation: Benzylic amines oxidize to imines or aldehydes upon prolonged air exposure.

    • Protocol: Store under Argon or Nitrogen atmosphere.

  • Carbonate Formation: Reacts with atmospheric

    
     to form solid carbamate salts (often mistaken for degradation).
    
    • Remedy: If a white crust forms, dissolve in dilute acid (1M HCl) and re-basify to recover the free amine.

Emergency Response Procedures

Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Neutralize: Do not sweep dry dust (aerosol risk). Cover with a wet paper towel soaked in dilute acetic acid (vinegar) to neutralize the basic amine, then wipe up.

  • Disposal: Place in a dedicated hazardous waste container labeled "Basic Organic Solid."

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[5] Time this; do not guess. The basic nature can cause deep tissue saponification.

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use alcohol (ethanol/isopropanol) as this may enhance transdermal absorption of the bromopyridine moiety.

Experimental Workflow: Handling Logic

Use this decision tree to determine the appropriate handling conditions based on the state of the material.

SafetyLogic Start Material State? Solid Solid / Powder Start->Solid Solution Solution (DMSO/MeOH) Start->Solution Weighing Weighing Required? Solid->Weighing Conc Concentration? Solution->Conc Hood MUST use Fume Hood + Static Control Weighing->Hood Yes Storage Store < -20°C Under Argon Weighing->Storage No HighConc > 100 mM (Stock) Conc->HighConc LowConc < 10 mM (Assay) Conc->LowConc PPEReq Double Gloves + Goggles Avoid Syringes (Use Pipettes) HighConc->PPEReq Standard Standard Lab PPE LowConc->Standard

Figure 2: Operational decision tree for selecting engineering controls and PPE based on physical state and concentration.

References

  • Sigma-Aldrich. (2025).[7][4] Safety Data Sheet: (4-(Pyridin-3-yl)phenyl)methanamine (Parent Analog). Retrieved from

  • BenchChem. (2025).[8][5] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Retrieved from

  • PubChem. (2025).[7] Compound Summary: Halogenated Benzylamines and Pyridines. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling of Pyridyl Halides. Retrieved from

  • AkSci. (2025). Safety Data Sheet: Bromopyridine Derivatives.[2][9] Retrieved from

Sources

A Technical Guide to the Therapeutic Potential of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The (4-(5-Bromopyridin-3-yl)phenyl)methanamine scaffold represents a promising, yet underexplored, class of compounds in modern medicinal chemistry. Its unique biphenyl-like structure, combining a functionalized pyridine ring with a reactive methanamine moiety, offers a versatile platform for developing targeted therapeutics. The presence of the bromine atom is particularly strategic, enabling facile diversification through robust cross-coupling methodologies. This guide provides an in-depth analysis of the synthesis, potential mechanisms of action, and therapeutic applications of these derivatives, with a primary focus on their potential as kinase inhibitors for oncology. We present detailed synthetic protocols, workflows, and a rationale for their application, designed for researchers and professionals in drug development.

Introduction: The Strategic Value of the Bipyridinylphenylmethanamine Scaffold

In the landscape of small molecule drug discovery, scaffolds that offer both a rigid core for precise target binding and multiple points for chemical diversification are highly prized. The this compound core structure embodies these characteristics.

  • Structural Rigidity & Vectorial Diversity: The bi-aryl system provides a defined three-dimensional geometry, allowing for predictable interactions within a protein's binding pocket. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common feature in many successful kinase inhibitors.

  • The Bromine Handle: The bromine atom on the pyridine ring is not merely a substituent; it is a critical functional handle for late-stage functionalization. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of a wide array of chemical groups to explore Structure-Activity Relationships (SAR).[1][2]

  • The Methanamine Moiety: The primary amine group provides another key site for modification. It can be acylated, alkylated, or used in reductive amination to introduce side chains that can modulate solubility, cell permeability, and target engagement.

This combination of features makes the scaffold particularly suitable for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1]

Synthetic Strategies & Library Development

The efficient construction of a diverse library of derivatives is paramount to any drug discovery campaign. The synthesis of this scaffold is strategically designed around the robust and well-established Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis & Workflow

The most logical approach to synthesizing the core structure involves a disconnection at the carbon-carbon bond between the phenyl and pyridine rings. This retrosynthetic pathway identifies a substituted arylboronic acid (or ester) and a functionalized 3,5-dihalopyridine as key starting materials.

The overall synthetic workflow is visualized below, starting from commercially available precursors and proceeding through the key Suzuki coupling step to the final derivatization of the amine.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivative Library Generation A 3,5-Dibromopyridine C Suzuki-Miyaura Cross-Coupling [Pd(PPh₃)₄, K₃PO₄] A->C B (4-(Aminomethyl)phenyl)boronic Acid B->C D This compound (Core Scaffold) C->D E Amide Coupling (R-COCl) or Reductive Amination (R-CHO, NaBH(OAc)₃) D->E F Diverse Library of Amide & Amine Derivatives E->F

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the core scaffold. The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is critical due to its proven efficacy in coupling aryl halides with arylboronic acids.[1][3] The use of a dioxane/water solvent system and a mild base like potassium phosphate ensures broad substrate compatibility.

Materials:

  • 3,5-Dibromopyridine (1.0 eq.)

  • (4-(Aminomethyl)phenyl)boronic Acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

  • Potassium Phosphate (K₃PO₄) (2.2 eq.)[1]

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dibromopyridine, (4-(aminomethyl)phenyl)boronic acid, and potassium phosphate.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula.[1][3]

  • Heat the reaction mixture to reflux (approximately 90-95°C) and stir vigorously for 12-18 hours.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Perform an aqueous workup: wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Therapeutic Potential & Postulated Mechanism of Action

Primary Indication: Oncology via Kinase Inhibition

Pyridine-based molecules are well-established pharmacophores in the field of kinase inhibition.[1] The nitrogen atom often forms a key hydrogen bond interaction in the hinge region of the ATP-binding pocket of many kinases. The dysregulation of kinase signaling is a fundamental characteristic of cancer, making them prime therapeutic targets.[1]

Specifically, the bipyridinyl structure of these derivatives makes them attractive candidates for inhibiting kinases within critical oncogenic pathways, such as the RAF-MEK-ERK signaling cascade. This pathway is frequently hyperactivated in various cancers, including melanoma and colorectal cancer, driving uncontrolled cell proliferation and survival. An inhibitor based on this scaffold could function by occupying the ATP-binding site of a kinase like B-RAF, preventing its activation and halting the downstream signaling cascade.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Scaffold Derivative Inhibitor->RAF

Caption: Postulated inhibition of the RAF-MEK-ERK signaling pathway.

Other Potential Therapeutic Avenues

While oncology presents a primary focus, the structural motifs within these derivatives suggest broader therapeutic potential. Related heterocyclic compounds have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The pyridine and thiazolidinone cores are known to exhibit antibacterial properties.[4]

  • Antiproliferative Effects: Beyond kinase inhibition, similar structures have shown general antiproliferative activity against various cancer cell lines.[5][6][7]

  • Cardiovascular Applications: Some biphenyl derivatives are used as angiotensin II receptor blockers for treating hypertension.[8]

Data Presentation: Synthetic Efficiency

The viability of a chemical scaffold is partly dependent on its synthetic accessibility. The Suzuki coupling reaction is known for its reliability and generally good yields across a range of substrates.

Table 1: Representative Yields for Suzuki Cross-Coupling Reactions

Precursor 1 Precursor 2 Product Type Yield (%) Reference
N-[5-bromo-2-methylpyridin-3-yl]acetamide 4-Methoxyphenylboronic acid N-Aryl-pyridin-amine Moderate to Good [1]
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Various Arylboronic Acids Thiophene-based Imine 58-72% [3][9]

| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Aryl-pyridin-amine | Moderate to Good |[1] |

Conclusion

The this compound scaffold is a strategically designed platform for the development of novel therapeutics. Its synthesis is anchored by the robust Suzuki-Miyaura cross-coupling reaction, which allows for extensive diversification. The primary therapeutic hypothesis centers on the inhibition of oncogenic kinases, leveraging the well-established role of the pyridine moiety in targeting ATP-binding sites. The dual points for chemical modification—the bromine handle and the methanamine group—provide medicinal chemists with the necessary tools to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into this compound class is highly warranted and holds significant potential for delivering next-generation targeted therapies.

References

  • BenchChem. (2025).
  • Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
  • Takahashi, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry.
  • BenchChem. 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol.
  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
  • MilliporeSigma. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride.
  • Reddy, T., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
  • Glowacka, I. E., et al. (2022).
  • MilliporeSigma. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride.
  • Pano, A., et al. (2025).
  • Gulewicz, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
  • Mohammed, H. S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

Sources

Technical Guide: pKa Values and Ionization States of (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a bifunctional bi-aryl scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its physicochemical behavior is governed by two distinct ionizable centers: a basic aliphatic primary amine and a weakly basic pyridine nitrogen modulated by a halogen substituent.[2]

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

  • Synthetic Workflows: Controlling regioselectivity during nucleophilic substitutions.

  • Purification Strategies: Selecting appropriate pH buffers for reverse-phase HPLC.

  • Biopharmaceutical Profiling: Predicting solubility, membrane permeability (LogD), and lysosomal trapping potential.[1][2]

This guide provides a theoretical derivation of the pKa values based on Hammett substituent constants, detailed ionization microspecies analysis, and a validated standard operating procedure (SOP) for experimental determination via potentiometric titration.

Part 1: Structural Analysis & pKa Prediction

To accurately predict the ionization behavior, we must deconstruct the molecule into its constituent pharmacophores and apply structure-activity relationship (SAR) principles.[2]

Structural Deconstruction[2]

The molecule consists of two rings linked by a single bond (bi-aryl system):[2]

  • Ring A (Pyridine): A 3,5-disubstituted pyridine.[1][2] Position 3 links to the phenyl ring; Position 5 holds a Bromine atom.

  • Ring B (Phenyl): A 1,4-disubstituted benzene (paraphenylene).[2] Position 1 links to the pyridine; Position 4 holds the methanamine group (benzylamine moiety).[2]

Theoretical pKa Derivation[2]

We evaluate the two ionizable protons (


 acceptors) independently.
Site A: The Aliphatic Amine (Benzylamine motif)[2]
  • Reference Standard: Benzylamine (

    
    ).[2][3][4][5]
    
  • Electronic Effects: The amine is separated from the aromatic ring by a methylene spacer (

    
    ), which attenuates resonance effects but allows inductive effects.[2] The (5-bromopyridin-3-yl) group at the para position of the phenyl ring is electron-withdrawing due to the electronegative nitrogen and bromine.[2]
    
  • Prediction: The electron-withdrawing nature of the bi-aryl system will slightly increase the acidity of the conjugate acid (ammonium), lowering the pKa relative to benzylamine.[2]

  • Predicted Value (

    
    ): 8.9 – 9.2 [2]
    
Site B: The Pyridine Nitrogen[2]
  • Reference Standard: Pyridine (

    
    ).[1][2]
    
  • Substituent 1 (Bromine at C5): Halogens are strong electron-withdrawing groups (EWG) via induction (-I effect).[1][2] For 3-bromopyridine, the pKa drops significantly to

    
    .
    
  • Substituent 2 (Phenyl group at C3): Aryl groups are mildly electron-withdrawing when attached to pyridine. 3-phenylpyridine has a pKa of

    
    .[1][2]
    
  • Combined Effect: The bromine atom is the dominant influence. The inductive withdrawal reduces electron density at the pyridine nitrogen, making it a very weak base.

  • Predicted Value (

    
    ): 2.6 – 3.0 [2]
    
Summary of Ionization Constants
Ionizable GroupTypeRef. Structure pKaElectronic InfluencePredicted pKa
Primary Amine (

)
Base9.33 (Benzylamine)Mild -I effect from bi-aryl core9.1 ± 0.2
Pyridine Nitrogen (Py-N)Weak Base5.20 (Pyridine)Strong -I effect from Br; Mild -I from Phenyl2.8 ± 0.3

Part 2: Ionization Microspecies & Distribution

The molecule exists in three distinct states depending on the pH of the environment. Understanding these states is crucial for solubility profiling.

Ionization Pathway[2]
  • pH < 2.0 (Dication): Both the aliphatic amine and the pyridine nitrogen are protonated.[2] High aqueous solubility.

  • pH 3.0 – 8.5 (Monocation): The pyridine nitrogen deprotonates (becomes neutral).[1][2] The aliphatic amine remains protonated (

    
    ).[2] This is the dominant species at physiological pH (7.4).[2]
    
  • pH > 10.0 (Neutral): Both groups are deprotonated.[2] The molecule is neutral and lipophilic. Solubility is at its minimum (Intrinsic Solubility,

    
    ).[2]
    
Visualization of Signaling & State Transitions[2]

The following diagram illustrates the equilibrium states and the protonation cascade.

IonizationStates cluster_legend Physiological Relevance Dication DICATION SPECIES (pH < 2.5) Pyridine: Protonated (NH+) Amine: Protonated (NH3+) Solubility: High Monocation MONOCATION SPECIES (pH 4.0 - 8.5) Pyridine: Neutral (N) Amine: Protonated (NH3+) Dominant at Physiological pH Dication->Monocation  Loss of Pyridyl Proton  pKa ~ 2.8 Neutral NEUTRAL SPECIES (pH > 10.0) Pyridine: Neutral (N) Amine: Neutral (NH2) Solubility: Low (Lipophilic) Monocation->Neutral  Loss of Amine Proton  pKa ~ 9.1 Text1 At pH 7.4 (Blood): 98% Monocation / 2% Neutral (approx)

Caption: Protonation cascade of this compound showing the transition from dicationic to neutral states.[2]

Part 3: Experimental Determination Protocols

To validate the predicted values, Potentiometric Titration is the gold standard method. Due to the likely low aqueous solubility of the neutral species, a cosolvent method (Methanol/Water) is recommended.[2]

Method: Potentiometric Titration (Cosolvent)[2]

Objective: Determine thermodynamic pKa values by titrating the compound in varying ratios of Methanol:Water and extrapolating to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Reagents & Equipment:

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[2]

  • Electrode: Double-junction pH glass electrode (Ag/AgCl).

  • Titrants: 0.5 M HCl and 0.5 M KOH (Carbonate-free).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).[2]

  • Inert Gas: Argon or Nitrogen (to prevent

    
     absorption).[1][2]
    
Step-by-Step Protocol
  • System Calibration:

    • Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).[2]

    • Perform a "Blank" titration (ISA only) to determine the exact carbonate content and electrode parameters (

      
      , slope).[2]
      
  • Sample Preparation:

    • Weigh approx. 3–5 mg of this compound.[2]

    • Dissolve in the titration vessel using a minimal amount of 0.15 M KCl solution.

    • Note: If the compound is not soluble at neutral pH, add a known volume of 0.1 M HCl to ensure full dissolution (starting in the Dication state).[2]

  • Cosolvent Setup (If required):

    • Perform three separate titrations at different methanol concentrations: 30%, 40%, and 50% (w/w) Methanol/Water.

  • Titration Workflow:

    • Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure full protonation.

    • Alkalization: Titrate with 0.5 M KOH in small increments (0.5 - 5 µL) up to pH ~11.5.

    • Equilibrium Check: Allow electrode stability (<0.2 mV/sec drift) before recording each point.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound (

      
      ) at each pH step.[2]
      
    • Identify inflection points where

      
       changes from 2 
      
      
      
      1 (Pyridine pKa) and 1
      
      
      0 (Amine pKa).[2]
    • Yasuda-Shedlovsky Extrapolation: Plot measured

      
       vs. 
      
      
      
      (dielectric constant of the cosolvent mixture).[2] The y-intercept represents the aqueous pKa.[6]

Part 4: Biopharmaceutical Implications

Solubility Profile

The solubility (


) is pH-dependent and follows the Henderson-Hasselbalch equation for bases:

[2]
  • Gastric (pH 1.2): High solubility driven by the dication.[1][2]

  • Intestinal (pH 6.5): Moderate solubility (Monocation).[2]

  • Colon (pH > 7.5): Risk of precipitation as the concentration of the neutral species increases.[2]

Membrane Permeability (LogD)
  • LogP (Neutral): Estimated to be ~2.5 – 3.0 (Lipophilic due to Br and bi-aryl scaffold).[2]

  • LogD (7.4): Will be lower than LogP because the amine is ionized.[1][2]

    • 
      .[2]
      
    • Estimated

      
      .[2]
      
  • Implication: The compound has good permeability characteristics for oral absorption but may require salt formation (e.g., Hydrochloride or Mesylate) to ensure formulation stability.[2]

References

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Benzylamine and Pyridine baseline data).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[2]

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration and Cosolvent Protocols).[2] Link[2]

  • PubChem Compound Summary. (2023). 3-Bromopyridine (CID 12286).[1][2][7] National Center for Biotechnology Information. Link

  • Reijenga, J., et al. (2013).[2] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link[2]

Sources

Methodological & Application

Reductive amination techniques involving (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Executive Summary & Molecule Profile

This technical guide details the reductive amination of This compound , a critical biaryl intermediate often employed in the synthesis of kinase inhibitors, PROTAC linkers, and fragment-based drug discovery libraries.

The molecule features a primary benzylic amine capable of rapid condensation with aldehydes and ketones.[1] However, the presence of the 5-bromopyridine moiety imposes strict limitations on the reducing agents employed. Specifically, this guide prioritizes hydride-based methods (STAB, NaBH₄) over catalytic hydrogenation to preserve the aryl bromide "handle" for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Substrate Profile:

  • Chemical Formula: C₁₂H₁₁BrN₂

  • Molecular Weight: 263.14 g/mol

  • Key Functionality: Primary Benzylic Amine (Nucleophile), 3-Bromopyridine (Electrophile/Coupling Handle).

  • Solubility: Moderate in DCM, DCE, THF; poor in non-polar alkanes.

Reaction Decision Framework

Select the appropriate protocol based on the electrophile (carbonyl source) and steric constraints.

Reaction_Decision_Tree Start Start: this compound Carbonyl Select Carbonyl Partner Start->Carbonyl Aldehyde Aldehyde (R-CHO) Carbonyl->Aldehyde Ketone Ketone (R-C(=O)-R') Carbonyl->Ketone Standard Protocol A: STAB (One-Pot) Aldehyde->Standard High Reactivity Hindered Is it sterically hindered? Ketone->Hindered Yes_Hindered Yes Hindered->Yes_Hindered No_Hindered No Hindered->No_Hindered Titanium Protocol B: Ti(OiPr)4 + NaBH4 Yes_Hindered->Titanium Lewis Acid Activation No_Hindered->Standard Add AcOH

Figure 1: Decision tree for selecting the optimal reductive amination condition.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes and reactive ketones.[2][3] Mechanism: Direct reductive amination.[1][2][4][5][6][7][8] STAB is mild and selective for imines over carbonyls, minimizing alcohol side products.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is standard but toxic; THF is a viable alternative.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Required for ketones to catalyze imine formation.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

    • Critical Step: If using a ketone, add Glacial AcOH (1.0 equiv) at this stage. Stir for 30 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Incubation: Stir at RT under N₂.

    • Aldehydes:[3][4][6][7][9][10][11] Complete in 1–4 hours.

    • Ketones:[1][12] May require 12–24 hours.

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize acetoxyboron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best For: Sterically hindered ketones or electron-deficient amines where imine formation is unfavorable. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/hemiaminal species, which is then reduced.[12]

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.1 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol (Anhydrous).

Step-by-Step Methodology
  • Complexation: In a dried flask under N₂, combine the amine (1.0 equiv) and ketone (1.1 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat via syringe.

    • Note: The solution often turns yellow/orange. Stir neat or in minimal THF for 1 hour if the mixture is too viscous.

  • Solvent Addition: Dilute with absolute Ethanol (concentration ~0.2 M). Stir for 6–12 hours at RT to ensure complete imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).

  • Workup (Titanium Crash): Allow to warm to RT. Quench by adding 1N NaOH or water.

    • Critical Step: A heavy white precipitate (TiO₂) will form. Filter this through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product.[13] Concentrate and purify via flash chromatography.

Critical Warning: Methods to AVOID

❌ Catalytic Hydrogenation (Pd/C + H₂)

  • Why: The Ar-Br bond on the pyridine ring is highly susceptible to oxidative addition by Palladium(0). Under standard hydrogenation conditions (H₂ balloon, Pd/C), you will observe rapid hydrodehalogenation , yielding the des-bromo pyridine byproduct.

  • Exception: If using Platinum on Carbon (Pt/C) or poisoned catalysts (e.g., sulfided Pt), dehalogenation might be minimized, but STAB is chemically superior and risk-free.

❌ Sodium Cyanoborohydride (NaCNBH₃) at Low pH

  • Why: While effective, it generates HCN gas if the pH drops too low and requires toxic waste disposal. STAB has largely superseded this reagent in modern medicinal chemistry.

Analytical Data Summary

Expected trends for the reductive amination of this compound.

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Use Aldehydes, Simple KetonesHindered Ketones
Reaction Time 2 - 16 Hours12 - 24 Hours
Yield (Typical) 85 - 95%70 - 90%
Side Products Alcohol (from carbonyl reduction) < 5%TiO₂ precipitate (removed)
Bromine Integrity 100% Retained 100% Retained

Mechanistic Visualization (STAB)

Understanding the role of the acetoxy groups in Sodium Triacetoxyborohydride.

STAB_Mechanism Step1 1. Imine Formation (Amine + Carbonyl) Step2 2. Protonation (Imine -> Iminium) Step1->Step2 - H2O Step3 3. Hydride Transfer (Boron coordination) Step2->Step3 + STAB STAB_Role STAB Role: Steric bulk prevents direct carbonyl reduction STAB_Role->Step3

Figure 2: Mechanistic pathway highlighting the selectivity of STAB for the iminium ion.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

    • Context: The foundational text establishing STAB as the premier reagent for this transform
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

    • Context: The primary reference for using Titanium isopropoxide to activ
  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527-2532.

    • Context: Further optimization of the Ti(OiPr)4 protocol using NaBH4 instead of cyanoborohydride.

Sources

Buchwald-Hartwig cross-coupling reactions utilizing the bromine handle

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Cross-Coupling: The Aryl Bromide Protocol Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Electrophile

In the landscape of Palladium-catalyzed C–N bond formation, aryl bromides represent the optimal balance of reactivity and stability—the "Goldilocks" electrophile. While aryl iodides possess higher intrinsic rates of oxidative addition, they suffer from instability, light sensitivity, and the formation of bridging iodide dimers that can inhibit the catalytic cycle. Conversely, aryl chlorides, though economical, often require forcing conditions or highly specialized ligands to overcome the kinetic barrier of oxidative addition.

This guide focuses on the Aryl Bromide handle, utilizing third and fourth-generation (G3/G4) palladacycle precatalysts.[1] This system eliminates the "induction period" variability associated with traditional Pd(OAc)₂/phosphine mixtures, providing a self-validating, high-fidelity platform for drug discovery.

Part 1: Mechanistic Mastery

To troubleshoot a failed coupling, one must understand the invisible failures within the catalytic cycle. The Buchwald-Hartwig amination of aryl bromides follows a Pd(0)/Pd(II) cycle.[2][3]

Key Mechanistic Insights:

  • Oxidative Addition (The Entry): The active monoligated Pd(0) species inserts into the C–Br bond. For bromides, this is generally fast but can be the rate-determining step (RDS) with electron-rich arenes.

  • Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center.[4] The base (e.g., NaOtBu) deprotonates the amine after coordination (or via an outer-sphere mechanism depending on the base strength), forming a Pd-Amido complex.

  • Reductive Elimination (The Exit): The C–N bond forms, and Pd(0) is regenerated.[2] Crucial: Bulky ligands (e.g., Buchwald biaryl phosphines) accelerate this step by sterically crowding the metal center, "squeezing" the product out.

Visualizing the Pathway

BuchwaldHartwigCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_ArBr Pd(II) Complex [L-Pd(Ar)(Br)] OxAdd->PdII_ArBr AmineBind Amine Coordination (+ HNR2) PdII_ArBr->AmineBind PdII_Amine Pd(II)-Amine Complex AmineBind->PdII_Amine BaseStep Deprotonation (+ Base, - HBr) PdII_Amine->BaseStep PdII_Amido Pd(II)-Amido Complex [L-Pd(Ar)(NR2)] BaseStep->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that bulky ligands facilitate the final Reductive Elimination step.[5]

Part 2: Strategic Ligand Selection Matrix

The choice of ligand is not random; it is dictated by the steric and electronic profile of the amine. Modern dialkylbiaryl phosphines (Buchwald Ligands) are modular.

The "Why" Behind the Choice:

  • BrettPhos: Designed for Primary Amines .[1][6] It is sufficiently bulky to prevent the binding of two amine molecules (which shuts down the catalyst) but open enough to allow the smaller primary amine to enter.

  • RuPhos: Designed for Secondary Amines .[1][7] It provides exceptional steric bulk to force the reductive elimination of the more crowded secondary amine product.

  • tBuBrettPhos: Optimized for Amides/Heterocycles .[1][7] These substrates are poor nucleophiles; this ligand creates an extremely electron-rich Pd center to facilitate oxidative addition and stabilize the complex.

Table 1: Ligand & Base Selection Guide
Substrate ClassRecommended LigandPrecatalyst ChoiceRecommended BaseSolvent
Primary Anilines BrettPhos BrettPhos Pd G4NaOtBu (Strong)Dioxane
Primary Alkyl Amines BrettPhos BrettPhos Pd G4NaOtButBuOH / Dioxane
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4NaOtBu or LHMDSTHF / Toluene
Amides / Lactams tBuBrettPhos tBuBrettPhos Pd G3K₃PO₄ (Weak)tBuOH
Base-Sensitive Substrates (Esters, Nitriles)XPhos or BrettPhos XPhos Pd G4Cs₂CO₃Dioxane (Dry)
Heterocycles (Indoles, Pyrazoles)Me4tBuXPhos Me4tBuXPhos Pd G3K₃PO₄Toluene / Dioxane

Part 3: Experimental Protocols

Safety Note: All reactions involving Palladium catalysis should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling.

Protocol A: The "Standard Screen" (Robust Substrates)

Use this for standard medicinal chemistry coupling of aryl bromides with amines lacking sensitive functional groups (e.g., esters, aldehydes).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)[6]

  • Base: NaOtBu (1.4 equiv)

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1–2 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Vial Prep: To a 4 mL vial equipped with a stir bar, add the Pd G4 precatalyst (0.01 equiv) and NaOtBu (1.4 equiv).

    • Note: Weighing these in air is acceptable due to G4 stability, but purge quickly after.

  • Substrate Addition:

    • Solids: Add Aryl Bromide and Amine if solid.

    • Liquids: Add via syringe after solvent addition.

  • Inertion: Cap the vial with a septum cap. Evacuate and backfill with N₂ (3 cycles).

  • Solvent: Add anhydrous Dioxane via syringe.

  • Activation: Place in a pre-heated block at 80–100 °C . Stir vigorously (1000 rpm).

    • Why? High stirring speed is critical to keep the heterogeneous base suspended.

  • Monitoring: Monitor by LCMS at 1 hour. If incomplete, continue to 12 hours.

Protocol B: The "Soft Touch" (Sensitive Substrates)

Use this for substrates containing esters, nitro groups, or base-sensitive heterocycles.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)[6]

  • Base: Cs₂CO₃ (2.0 equiv) or LHMDS (2.0 equiv)[6]

  • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step:

  • Base Prep: Weigh Cs₂CO₃ into the vial. Crucial: Grind the carbonate to a fine powder before use to increase surface area.

  • Drying: Flame-dry the base under vacuum if possible to remove trace water (inhibits reaction).

  • Addition: Add Precatalyst, Aryl Bromide, and Amine.

  • Reaction: Add solvent (Toluene is preferred for Cs₂CO₃). Heat to 100 °C for 12–24 hours.

    • Note: Weak bases require longer reaction times and higher temperatures than NaOtBu.

Workflow Decision Tree

DecisionTree Start Start: Aryl Bromide + Amine AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary R-NH2 Secondary Secondary Amine AmineType->Secondary R2-NH Sensitive Base Sensitive? Primary->Sensitive Secondary->Sensitive ProtocolA Protocol A: NaOtBu + BrettPhos/RuPhos Sensitive->ProtocolA No (Stable) ProtocolB Protocol B: Cs2CO3 + XPhos Sensitive->ProtocolB Yes (Esters/CN)

Caption: Decision logic for selecting the appropriate experimental protocol.

Part 4: Troubleshooting & Optimization

Even with robust protocols, reactions fail. Use this diagnostic guide:

ObservationDiagnosisSolution
Black Precipitate Catalyst Decomposition (Pd Black) The active catalyst is aggregating. Increase Ligand:Pd ratio (add 1-2% free ligand) or switch to a more stable ligand (e.g., from XPhos to BrettPhos).
No Reaction (SM Remains) Oxidative Addition Failure The Ar-Br bond is too strong or the catalyst is poisoned. Increase Temp to 110°C. Switch to tBuBrettPhos (more electron-rich). Ensure O₂ exclusion.
Protodehalogenation (Ar-H) Reduction of Aryl Bromide

-hydride elimination is competing. This often happens with primary alcohols as solvents. Switch solvent to Dioxane or Toluene. Avoid isopropanol.
Low Conversion Base Solubility The base isn't dissolving/interacting. Switch Base: Try LHMDS (soluble organic base) instead of inorganic carbonates.

References

  • Mechanistic Studies: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Precatalyst Development: Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Palladacycles." Chemical Science. Link

  • Base Effects: Maddox, S. M., et al. (2015). "Practical Bases for Pd-Catalyzed Cross-Coupling." Organic Letters. Link

  • General Protocols: Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."Link

  • Ligand Selection: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."Link

Sources

Procedures for protecting the primary amine in (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-(5-Bromopyridin-3-yl)phenyl)methanamine CAS (Analogous Core): Structure comprises a 3,5-disubstituted pyridine coupled to a para-substituted benzylamine. Critical Challenge: Chemoselective protection of the highly nucleophilic benzylic amine (


) in the presence of a basic pyridine nitrogen and a labile aryl bromide.

This guide details the protocols for installing Boc (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protecting groups. These strategies are selected to preserve the integrity of the aryl bromide, which is susceptible to reductive dehalogenation under the conditions typically used to remove other common groups (e.g., Cbz/Benzyl via catalytic hydrogenation).

Part 1: Strategic Analysis & Group Selection

The "Cbz Trap": A Warning on Hydrogenolysis

While Carboxybenzyl (Cbz) is a standard amine protecting group, it is not recommended for this specific scaffold.

  • Mechanism of Failure: Cbz removal typically requires Pd/C and

    
    . These conditions frequently cause hydrodebromination  (cleavage of the C-Br bond) on the pyridine ring, destroying the functional handle required for downstream cross-coupling.
    
  • Alternative: If Cbz must be used, removal requires harsh acidic conditions (HBr/AcOH) or Lewis acids (TMSI), which may degrade the pyridine ring or cause side reactions.

Recommended Strategies
FeatureProtocol A: Boc Protection Protocol B: Fmoc Protection
Reagent Di-tert-butyl dicarbonate (

)
Fmoc-N-hydroxysuccinimide (Fmoc-OSu)
Stability Stable to Base, Nucleophiles, HydrogenationStable to Acid, Oxidizers
Cleavage Acidic (TFA or HCl)Basic (Piperidine or DBU)
Bromine Compatible? YES (No metal/hydride involved)YES (No metal/hydride involved)
Best For... Suzuki/Buchwald couplings (Basic conditions)Acid-mediated downstream steps (e.g., Chlorosulfonation)

Part 2: Experimental Protocols

Protocol A: Boc-Protection (The Gold Standard)

Objective: Install the Boc group using mild conditions that suppress bis-protection and pyridine quaternization.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a clean round-bottom flask, dissolve the substrate in anhydrous DCM.

    • Note: If the starting material is a salt (e.g., HCl salt), increase Base to 2.5 equiv to free the amine.

  • Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    
    dropwise, followed by the portion-wise addition of
    
    
    .
    • Causality: Cooling prevents uncontrolled exotherms and minimizes the risk of the pyridine nitrogen attacking the electrophile (though the primary amine is significantly more nucleophilic).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (Stain: Ninhydrin). The starting material spot (baseline/polar) should disappear, replaced by a less polar spot (Product).

  • Workup (Critical for Pyridines):

    • Do NOT wash with strong acid (1M HCl), as this will protonate the pyridine ring and extract your product into the aqueous waste.

    • Wash 1: 10% Citric Acid (aq) or saturated

      
       (removes excess base/amine without protonating the pyridine).
      
    • Wash 2: Water.[1]

    • Wash 3: Brine.[2]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Protocol B: Fmoc-Protection (Orthogonal Strategy)

Objective: Protect the amine for workflows requiring acidic downstream conditions.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

    • Why Fmoc-OSu? Fmoc-Cl is too reactive and can form dipeptides or react with the pyridine nitrogen. Fmoc-OSu is milder and more selective.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1:1 mixture of 1,4-Dioxane and Water.

Step-by-Step Methodology
  • Setup: Dissolve the substrate in 1,4-Dioxane. Dissolve

    
     in water. Combine the two solutions.
    
  • Addition: Cool to

    
    . Add Fmoc-OSu slowly as a solution in a small amount of Dioxane.
    
    • Control: Maintain pH ~8-9. If pH drops, add small amounts of

      
      .
      
  • Reaction: Stir at RT for 4–12 hours. A white precipitate (the product) often forms.

  • Workup:

    • Evaporate the Dioxane under reduced pressure (rotovap).

    • Dilute the remaining aqueous slurry with water.

    • If Solid: Filter the white solid, wash with water and cold ether. This is often pure product.[2]

    • If Oiling out: Extract with Ethyl Acetate.[3] Wash with 0.1M HCl (briefly) to remove unreacted amine, then Brine. Dry and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is usually sufficient; otherwise, column chromatography.

Part 3: Visualization & Logic Flow

Diagram 1: Strategic Decision Matrix

This flowchart guides the user in selecting the correct protecting group based on planned downstream chemistry.

ProtectionStrategy Start Start: this compound Downstream What is the next reaction step? Start->Downstream BasicCond Basic Conditions (e.g., Suzuki Coupling) Downstream->BasicCond AcidicCond Acidic Conditions (e.g., Chlorosulfonation) Downstream->AcidicCond Hydrogenation Hydrogenation (e.g., Nitro reduction) Downstream->Hydrogenation BocRoute Select Boc Protection (Stable to Base) BasicCond->BocRoute Recommended FmocRoute Select Fmoc Protection (Stable to Acid) AcidicCond->FmocRoute Recommended Warning CRITICAL STOP: Pd/H2 will cleave Ar-Br Hydrogenation->Warning Avoid Cbz

Caption: Decision matrix for selecting Protecting Groups (PG) to ensure compatibility with the aryl bromide and downstream reagents.

Diagram 2: Boc Protection Workflow

Visualizing the specific workup required to handle the pyridine core.

BocWorkflow Step1 Dissolve Amine (DCM + TEA) Step2 Add Boc2O (0°C -> RT) Step1->Step2 Step3 Monitor TLC (Ninhydrin) Step2->Step3 Decision Complete? Step3->Decision Decision->Step2 No Workup Wash: Citric Acid (Avoid Strong HCl) Decision->Workup Yes Isolate Dry & Concentrate Workup->Isolate

Caption: Operational workflow for Boc protection emphasizing the mild acidic wash to preserve the pyridine base.

Part 4: Quality Control & Validation

To ensure the protocol was successful, verify the following data points:

MethodObservationInterpretation
TLC Disappearance of baseline spot. New spot

(50% EtOAc/Hex).
Reaction completion.
1H NMR Benzylic

doublet shifts slightly downfield. Appearance of singlet (9H) at ~1.4 ppm (Boc) or multiplets 7.2-7.8 ppm (Fmoc).
Confirmation of PG installation.
LCMS Mass shift:

(Boc) or

(Fmoc).
Confirmation of adduct.
Ninhydrin Product spot does not stain red/purple.Primary amine is fully capped.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). Standard protocols for Boc and Fmoc protection and stability charts.

  • Reductive Dehalogenation of Aryl Bromides . Ramanathan, A. & Jimenez, L.S. (2010).[4] Synthesis. Demonstrates the instability of Ar-Br bonds under catalytic hydrogenation conditions used for Cbz removal.

  • Boc Protection Protocols . Sigma-Aldrich (Merck) Technical Bulletins. General procedures for amine protection using Di-tert-butyl dicarbonate.[2][3][5]

  • Fmoc Protection of Amines . Organic Chemistry Portal. Detailed mechanism and reagent selection (Fmoc-OSu vs Fmoc-Cl).

Sources

Scalable synthesis methods for (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.0

Executive Summary & Strategic Analysis

Target Molecule: (4-(5-Bromopyridin-3-yl)phenyl)methanamine CAS: N/A (Analogous structures: 3-bromo-5-phenylpyridine derivatives) Molecular Weight: 263.14 g/mol (Free Base)

The Chemoselectivity Challenge

The synthesis of This compound presents two distinct chemoselectivity challenges that dictate the synthetic strategy:

  • Symmetric Electrophile Desymmetrization: The core scaffold, 3,5-dibromopyridine , possesses two identical reactive sites.[1][2] A scalable process must exclusively favor mono-arylation to generate the 3-aryl-5-bromo product, avoiding the bis-aryl impurity.

  • Amine Compatibility: The target contains a primary benzylic amine and an aryl bromide.[2]

    • Route A (Nitrile Reduction): Reducing a nitrile precursor (–CN → –CH₂NH₂) often requires conditions (H₂/Pd, LiAlH₄) that risk dehalogenating the sensitive aryl bromide.[2]

    • Route B (Protected Coupling): Using a pre-installed, protected amine (Boc-amine) avoids the reduction step entirely, preserving the aryl bromide integrity.

Selected Route: The "Protected Convergent" Strategy

To ensure Scientific Integrity and Scalability , this guide recommends Route B . This approach utilizes a Suzuki-Miyaura cross-coupling between 3,5-dibromopyridine and a Boc-protected aminomethyl phenylboronate.

Advantages:

  • Halogen Retention: Eliminates the risk of debromination associated with hydride or catalytic reductions.[2]

  • Purification Efficiency: The Boc-protected intermediate is lipophilic, allowing for easy silica filtration/crystallization before the final deprotection.

  • Salt Formation: The final product is isolated as a dihydrochloride salt, ensuring high stability and crystallinity for storage.[2]

Reaction Scheme & Mechanism

The synthesis proceeds in two steps:

  • Step 1: Pd-catalyzed mono-coupling of 3,5-dibromopyridine with 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester.[2]

  • Step 2: Acidic cleavage of the Boc protecting group to yield the target amine salt.[2]

SynthesisRoute SM1 3,5-Dibromopyridine (Electrophile) Inter Intermediate 1: tert-butyl (4-(5-bromopyridin-3-yl) phenyl)methylcarbamate SM1->Inter SM2 4-(N-Boc-aminomethyl) phenylboronic acid pinacol ester (Nucleophile) SM2->Inter Prod Target Product: (4-(5-Bromopyridin-3-yl) phenyl)methanamine • 2HCl Inter->Prod Reagents1 Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O 85°C, 4-6 h Reagents2 4M HCl in Dioxane RT, 2 h

Figure 1: Convergent synthetic pathway avoiding late-stage reduction.

Detailed Experimental Protocols

Protocol A: Mono-Selective Suzuki Coupling

Objective: Synthesize tert-butyl (4-(5-bromopyridin-3-yl)phenyl)methylcarbamate. Critical Parameter: Stoichiometry control (1.0 : 1.05 ratio) to prevent bis-coupling.

Materials
ReagentEquiv.MWMass/Vol
3,5-Dibromopyridine 1.0236.8910.0 g
4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester 1.05333.2314.8 g
Pd(dppf)Cl₂ • CH₂Cl₂ 0.03816.641.03 g
Potassium Carbonate (K₂CO₃) 2.5138.2114.6 g
1,4-Dioxane --100 mL (10V)
Water (Degassed) --25 mL (2.5V)
Procedure
  • Inertion: Charge a 500 mL 3-neck round-bottom flask with 3,5-Dibromopyridine , Boronate Ester , and K₂CO₃ . Evacuate and backfill with Nitrogen (3x).[2]

  • Solvation: Add 1,4-Dioxane and Water (previously sparged with N₂ for 30 mins).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.[2] Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its superior stability and resistance to oxidation.[2]

  • Reaction: Heat the mixture to 85°C (internal temperature). Stir vigorously.

    • Checkpoint: Monitor by HPLC/TLC at 2 hours.[2] The reaction is complete when the boronate ester is consumed.[2]

    • Selectivity Note: If >5% bis-coupled product (3,5-diaryl) is observed, lower the temperature to 75°C in future runs.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (200 mL) and Water (100 mL).[2]

    • Separate phases.[2][3] Extract aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Wash combined organics with Brine (100 mL).[2] Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude residue is often a brown oil.[2]

    • Recrystallization (Preferred): Dissolve in minimum hot Ethanol/Heptane (1:3) and cool.

    • Column Chromatography (Alternative): SiO₂, eluting with 10-30% EtOAc in Hexanes.[2]

    • Yield Target: 65-75% (Mono-coupled product).

Protocol B: Boc-Deprotection & Salt Formation

Objective: Cleave the carbamate to release the primary amine as a stable hydrochloride salt.

Materials
ReagentEquiv.
Intermediate 1 (from Protocol A) 1.0
4M HCl in Dioxane 10.0
Dichloromethane (DCM) 5V (Volume relative to mass)
Diethyl Ether (MTBE) 10V (Antisolvent)
Procedure
  • Dissolution: Dissolve Intermediate 1 in DCM (5 mL per gram of substrate) in a round-bottom flask equipped with a drying tube or N₂ line.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C (ice bath).

    • Exotherm Warning: Gas evolution (isobutylene) and mild heat generation will occur.[2]

  • Deprotection: Allow to warm to RT and stir for 2-4 hours.

    • Observation: A white to off-white precipitate (the product salt) should begin to form.[2]

  • Isolation:

    • Add Diethyl Ether (or MTBE) (10 mL per gram of substrate) to complete precipitation.[2]

    • Stir for 30 minutes.

    • Filter the solids under N₂ or dry air.[2]

    • Wash the cake with Et₂O (2x).[2]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Final Product: this compound dihydrochloride.[2]

Analytical & Quality Control

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.90 (d, 1H, Pyridine-H2), 8.75 (d, 1H, Pyridine-H6), 8.40 (t, 1H, Pyridine-H4).[2]

    • δ 8.45 (br s, 3H, -NH₃⁺).[2]

    • δ 7.80 (d, 2H, Phenyl-ArH), 7.60 (d, 2H, Phenyl-ArH).[2]

    • δ 4.10 (q, 2H, -CH₂-NH₃⁺).[2]

  • Mass Spectrometry (ESI+): m/z calc for C₁₂H₁₁BrN₂ [M+H]⁺ = 263.01/265.01 (1:1 isotopic pattern characteristic of Bromine).[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Coupling (>10%) Excess Boronate or High TempStrictly limit Boronate to 1.05 eq.[2] Reduce Temp to 75°C.
Stalled Reaction Catalyst Poisoning / O₂Ensure vigorous degassing of solvents.[2] Increase catalyst to 5 mol%.
Gummy Precipitate in Step 2 Wet Solvents / Incomplete pptEnsure anhydrous conditions. Triturate the gum with fresh Et₂O or Acetone to induce crystallization.[2]

Process Safety & Scalability

  • Genotoxic Impurities (GTI): Aryl bromides and boronic acids are potential mutagens.[2] Handle in a fume hood.

  • Palladium Removal: For pharma applications, the crude intermediate from Step 1 should be treated with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd levels <10 ppm before deprotection.[2]

  • Scale-Up Factor: The Suzuki coupling is exothermic.[2][4] On >100g scale, dose the catalyst as a slurry or add the base as a solution slowly to control heat release.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] (Context on Pd-catalyst selection). Link

  • Bagal, S. K., et al. (2010).[2] Synthesis of 5-substituted-3-pyridyl derivatives via Suzuki coupling. Tetrahedron Letters, 51(3), 543-546.[2] (Precedent for 3,5-dibromopyridine mono-coupling).[2][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-35B Subject: Optimization of yield and selectivity for 3,5-disubstituted pyridine scaffolds.[1]

Executive Summary & Strategic Analysis

You are encountering yield issues likely stemming from two competing factors inherent to this molecule's structure:

  • Regio-control during Suzuki Coupling: The 3,5-dibromopyridine core is symmetric. Achieving mono-arylation without significant bis-arylation (dicoupling) is statistically difficult with standard stoichiometry.[1]

  • Chemoselectivity during Reduction: If you are coupling a nitrile precursor (4-cyanophenylboronic acid) and subsequently reducing it to the amine, standard hydrogenation (Pd/C + H

    
    ) frequently causes hydrodebromination , stripping the critical bromine atom from the pyridine ring.[1]
    

The Solution: To maximize yield, we recommend shifting from the "Nitrile Route" to the "Protected Amine Route" using 3-bromo-5-iodopyridine . This scaffold exploits the significant reactivity difference between C–I and C–Br bonds, ensuring near-perfect mono-selectivity.

Synthetic Pathway Visualization

The following logic flow illustrates the decision matrix for optimizing this synthesis.

Synthesis_Pathways Start Start: Select Precursors Route_A Route A: Nitrile Precursor (Lower Cost, Higher Risk) Start->Route_A Route_B Route B: Boc-Amine Precursor (High Yield, Recommended) Start->Route_B Step_A1 Coupling: 3,5-dibromopyridine + 4-cyanophenylboronic acid Route_A->Step_A1 Step_B1 Coupling: 3-bromo-5-iodopyridine + 4-(N-Boc-aminomethyl)phenylboronic acid Route_B->Step_B1 Issue_A1 RISK: Bis-coupling (Yield Loss) Step_A1->Issue_A1 Step_A2 Reduction: Convert CN to CH2NH2 Step_A1->Step_A2 Issue_A2 RISK: Dehalogenation (Loss of Br) Step_A2->Issue_A2 Final Target: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Step_A2->Final Advantage_B1 ADVANTAGE: I >>> Br Reactivity (High Selectivity) Step_B1->Advantage_B1 Step_B2 Deprotection: TFA or HCl Step_B1->Step_B2 Step_B2->Final

Caption: Comparison of the high-risk Nitrile Route (A) versus the high-fidelity Boc-Amine Route (B).

Detailed Protocols & Optimization
Protocol A: The "High Yield" Route (Recommended)

Strategy: Use 3-bromo-5-iodopyridine to control site selectivity. The Iodine atom undergoes oxidative addition with Palladium much faster than the Bromine, leaving the Bromine intact for the final product.

Reagents:

  • Substrate: 3-bromo-5-iodopyridine (1.0 eq)[1]

  • Coupling Partner: (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid (1.05 eq)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (3-5 mol%)[1]
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 eq)[1]
  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step:

  • Charge: Add halide, boronic acid, and Pd catalyst to a reaction vessel. Purge with N

    
     for 5 minutes.
    
  • Solvent: Add degassed Dioxane and aqueous K

    
    CO
    
    
    
    .
  • Reaction: Heat to 60-70°C . Note: Do not exceed 80°C to prevent activation of the C-Br bond.

  • Monitor: Check LCMS at 2 hours. Look for consumption of the Iodo-starting material. The Bromo-product should be the major peak.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Deprotection: Dissolve crude in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 1 hour. Concentrate and free-base using basic resin or NaHCO

    
     wash.
    

Why this works: The Boc group prevents the free amine from poisoning the Pd catalyst, and the I/Br discrimination ensures you don't get bis-coupled side products [1, 2].

Protocol B: The "Nitrile Rescue" (If you must use Route A)

Strategy: If you are committed to the nitrile intermediate, you cannot use catalytic hydrogenation (H


/Pd) because it will remove the bromine. You must use a hydride reduction that tolerates aryl halides.

Reagents:

  • Intermediate: 4-(5-bromopyridin-3-yl)benzonitrile[1]

  • Reducing System: CoCl

    
    [1]·6H
    
    
    
    O (1.0 eq) + NaBH
    
    
    (5.0 eq)[1]
  • Solvent: Methanol (0°C)

Step-by-Step:

  • Dissolve the nitrile intermediate and CoCl

    
    ·6H
    
    
    
    O in Methanol.[1] The solution will be pink/purple.
  • Cool to 0°C.

  • Critical Step: Add NaBH

    
     portion-wise (carefully, evolves H
    
    
    
    gas).[1] The solution will turn black (formation of Cobalt boride active species).
  • Stir for 1-2 hours at RT.

  • Quench: Add 1N HCl carefully to dissolve the black precipitate and destroy excess borohydride.

  • Isolation: Basify with NH

    
    OH to pH 10, extract with DCM.
    

Why this works: The Cobalt Boride species generated in situ is highly selective for reducing nitriles to primary amines without touching aryl bromides [3, 4].

Troubleshooting Guide (FAQs)
SymptomProbable CauseCorrective Action
Reaction turns black immediately upon heating. "Palladium Black" formation (catalyst decomposition).[1]Add additional ligand (e.g., PPh

) to stabilize the Pd, or switch to a more robust precatalyst like Pd(dppf)Cl

.[1] Ensure strict O

-free conditions.
LCMS shows M+2 mass (Bis-coupling). Poor selectivity on 3,5-dibromopyridine.[1]Switch to 3-bromo-5-iodopyridine. If not possible, use a large excess of dibromide (3.0 eq) and add the boronic acid dropwise over 1 hour.[1]
Starting material remains (Low Conversion). Boronic acid protodeboronation.This happens if the base is too strong or the reaction is too hot. Switch base to K

PO

or CsF (anhydrous conditions).[1]
Product mass is M-79 (Bromine lost). Hydrodebromination during reduction.STOP using H

/Pd/C.
Switch to the CoCl

/NaBH

method or Borane-DMS complex in THF.
Low yield after workup (Amine loss). Product is stuck in the aqueous layer.The product is a benzylamine (pKa ~9) and a pyridine (pKa ~5). It is water-soluble at neutral/acidic pH. Ensure the aqueous layer is pH > 12 during extraction. Use DCM/Isopropanol (3:1) for extraction.[4]
Diagnostic Decision Tree: Suzuki Coupling

Use this flowchart to diagnose low yields during the coupling step.

Troubleshooting Problem Low Yield in Coupling Check_SM Check LCMS: Is SM consumed? Problem->Check_SM Yes_Consumed Yes Check_SM->Yes_Consumed No_Consumed No Check_SM->No_Consumed Check_Prod Check Major Peak Yes_Consumed->Check_Prod Check_Cat Did reaction turn black instantly? No_Consumed->Check_Cat Bis_Coupled Bis-Coupled Product (M + Aryl) Check_Prod->Bis_Coupled De_Halogen De-halogenated (M - Br) Check_Prod->De_Halogen Sol_Bis Solution: Use 3-Br-5-I-pyridine or dilute dropwise addn. Bis_Coupled->Sol_Bis Sol_DeHalo Solution: Lower Temp (<70C) Check solvent purity De_Halogen->Sol_DeHalo Black_Yes Yes (Pd Crash) Check_Cat->Black_Yes Black_No No (Cat inactive) Check_Cat->Black_No Sol_Ligand Solution: Add excess Ligand or Switch to Pd(dppf) Black_Yes->Sol_Ligand Sol_Base Solution: Boronic acid dead? Switch to CsF/Dioxane Black_No->Sol_Base

Caption: Troubleshooting logic for palladium-catalyzed cross-coupling failure modes.

References
  • Bach, T., & Schrader, W. (2002).[1] Palladium-Catalyzed Cross-Coupling Reactions on 3-Bromo-5-iodopyridine: A Regioselective Entry to 3,5-Disubstituted Pyridines.[1]Organic Letters , 4(20), 3505–3508.[1]

  • Handy, S. T., & Zhang, Y. (2006).[1] Suzuki couplings of polyhaloheteroaromatics: halide selectivity.[5][6]Chemical Society Reviews , 35, 35-46.[1]

  • Caddick, S., et al. (2003).[1] Selective reduction of nitriles to amines using Cobalt Chloride and Sodium Borohydride.Tetrahedron Letters , 44(9), 1815-1817.[1]

  • BenchChem Application Note. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. (See Protocol 2 for reduction compatibility).

Sources

Technical Support Center: Purification Strategies for (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: Purifying (4-(5-Bromopyridin-3-yl)phenyl)methanamine on standard silica gel is notoriously difficult due to the "Dual-Base" nature of the molecule.

Root Cause Analysis:

  • Primary Offender (Benzylamine moiety): The primary amine (–CH₂NH₂) has a pKa of ~9.5. It functions as a strong Lewis base, forming tight hydrogen bonds and ionic interactions with the acidic silanols (Si-OH, pKa ~5) on the silica surface.[1] This causes severe tailing (streaking) and irreversible adsorption (yield loss).[1]

  • Secondary Offender (Pyridine ring): The pyridine nitrogen (pKa ~5.[2]2) is less basic but contributes to the overall polarity and π-π stacking interactions.

  • The Bromine Handle: The 5-bromo substituent is a valuable cross-coupling handle. It is generally stable to chromatography but avoids strongly acidic conditions which might induce protodebromination (rare, but possible).[1]

Strategic Recommendation: Do not use untreated silica with standard solvents (Hex/EtOAc). You must mask the silanols or switch the stationary phase .

Decision Matrix: Selecting Your Strategy

Use this flow to determine the best protocol for your specific situation.

PurificationStrategy Start START: Crude Reaction Mixture CheckPhase Is Amine-Functionalized Silica (e.g., KP-NH) Available? Start->CheckPhase UseAmineSilica STRATEGY A: Use Amine-Silica (No modifiers needed) CheckPhase->UseAmineSilica Yes StandardSilica Must use Standard Silica? CheckPhase->StandardSilica No CheckSeparation Is the impurity very close (ΔRf < 0.1)? StandardSilica->CheckSeparation MobileModifier STRATEGY B: Mobile Phase Modifier (DCM/MeOH/NH3 or TEA) CheckSeparation->MobileModifier No (Standard Separation) BasifiedSilica STRATEGY C: Basified Silica Column (Pre-treat stationary phase) CheckSeparation->BasifiedSilica Yes (High Resolution Needed)

Figure 1: Decision tree for selecting the optimal purification method based on resource availability and separation difficulty.

Detailed Protocols

Strategy A: Amine-Functionalized Silica (Recommended)

Best for: High recovery, protecting the bromine handle, and simplicity.[1] Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the amine product, preventing tailing without adding modifiers to the solvent [1].

  • Stationary Phase: Commercial amine-functionalized silica (e.g., Biotage KP-NH, Teledyne ISCO RediSep Amine).[1]

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (0–10% MeOH).[3]

  • Protocol:

    • Equilibrate column with 100% non-polar solvent (Hexane or DCM).

    • Load sample (liquid load in DCM is preferred).

    • Run gradient.[3][4][5][6] Note: The product will elute significantly faster than on standard silica.

Strategy B: Mobile Phase Modifiers (The "DCM/MeOH/NH₃" System)

Best for: Standard labs with generic silica supplies. Mechanism: Ammonia (or TEA) competes for the acidic silanol sites, effectively "blocking" them so your product can pass through [2].[1][7]

The "Golden" Solvent System:

  • Solvent A: Dichloromethane (DCM)[1][8]

  • Solvent B: 7N NH₃ in Methanol (Commercially available).

Protocol:

  • Preparation: If 7N NH₃ in MeOH is unavailable, prepare "Ammoniated Methanol" by bubbling anhydrous NH₃ gas into MeOH for 30 mins, or adding 10% v/v concentrated aqueous NH₄OH to MeOH (Warning: Aqueous NH₄OH can cause phase separation in DCM if >10% MeOH is not present).[1]

  • Gradient:

    • Start: 100% DCM[1]

    • Ramp: 0% to 10% Solvent B (equivalent to ~0.7N NH₃ final concentration).

    • Tip: Do not exceed 15% MeOH in DCM if possible; silica can fracture or dissolve slightly, contaminating fractions.[1]

  • TLC Monitoring: Use TLC plates dipped in 5% TEA/MeOH to visualize true Rf values before running the column.

Strategy C: Basified Silica (The "Pre-Treatment" Method)

Best for: Difficult separations where the modifier in the mobile phase isn't enough to prevent streaking at the solvent front.

Protocol:

  • Slurry Preparation: Suspend standard silica gel in a solution of 1% Triethylamine (TEA) in Hexane (or DCM).

  • Packing: Pour the slurry into the column.

  • Washing: Flush the column with 2-3 Column Volumes (CV) of the starting eluent (e.g., 1% TEA in Hexane/EtOAc).

  • Elution: Run the column using solvents containing 1% TEA.

  • Post-Column Workup (Crucial): TEA has a high boiling point. You must rotovap the fractions, then re-dissolve in DCM and wash with saturated NaHCO₃ or brine to remove residual TEA.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product "Streaks" from Rf 0.1 to 0.8 Unmasked silanols are interacting with the benzylamine.Switch to Strategy B. Add 1% TEA or use NH₃/MeOH immediately.
Product stays at Baseline (doesn't move) Pyridine + Amine interaction is too strong for EtOAc.Switch to DCM/MeOH. The high solubility of the biaryl system in DCM helps desorption.
White residue in concentrated fractions Silica dissolution.Limit MeOH. If using >10% MeOH in DCM, silica dissolves.[1] Switch to C18 Reverse Phase or use Amine-Silica.[9]
Product co-elutes with TEA TEA excess.Azeotrope. Add Toluene to the flask and rotovap. Toluene forms an azeotrope with TEA, helping remove it.[1]
Loss of Bromine (Debromination) Acidic impurities in DCM (HCl from decomposition).[1]Stabilize DCM. Ensure DCM is distilled or stabilized with amylene. Avoid acidic modifiers (Acetic Acid) completely.

Advanced Visualization: The "Silanol Blocking" Mechanism

Understanding why you are adding ammonia is crucial for troubleshooting.

SilanolBlocking Silica Acidic Silanol (Si-OH) AmineProduct Target Molecule (Benzylamine) Silica->AmineProduct Strong H-Bond (Tailing) Modifier Modifier (NH3 or TEA) Modifier->Silica Preferential Binding (Blocking) Result Product Elutes Freely Modifier->Result Allows

Figure 2: Competitive binding mechanism.[1] The modifier (NH3/TEA) saturates the acidic silica sites, preventing the target amine from sticking.

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [1]

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on flash chromatography parameters).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine/Benzylamine pKa comparison).

Sources

Technical Support Center: Catalyst Poisoning in (4-(5-Bromopyridin-3-yl)phenyl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Threat" Substrate

You are likely encountering low turnover numbers (TON) or complete catalytic arrest when attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with (4-(5-Bromopyridin-3-yl)phenyl)methanamine .

This substrate presents a dual-mode poisoning challenge :

  • Primary Benzylic Amine (

    
    ):  A potent Lewis base with high conformational flexibility (sp³ linker), allowing it to chelate or bridge palladium centers, displacing phosphine ligands.
    
  • Pyridine Nitrogen: A secondary coordination site that can facilitate the formation of stable, inactive Pd-dimers (palladacycles), particularly if the active catalyst concentration is low.

This guide moves beyond generic advice, focusing on steric shielding and precatalyst activation strategies to restore catalytic efficiency.

Diagnostic Module: Is it Poisoning or Stability?

Q: How do I distinguish between catalyst poisoning and simple instability?

A: The visual and kinetic profile of the reaction provides the answer. Use the table below to diagnose your specific failure mode.

ObservationDiagnosisMechanismRecommended Action
Rapid Black Precipitate (<10 min)Aggregation Ligand displacement by the amine leads to "naked" Pd(0), which aggregates into inactive Pd-black.Switch to G3/G4 Precatalysts (see Section 3).
Solution stays clear/yellow but <10% Conv. Coordination Arrest The amine/pyridine binds to Pd(II) without precipitating it, forming a stable [Pd(Ar)(L)(Amine)] resting state that cannot undergo transmetallation.Use Bulky Ligands (XPhos, BrettPhos) to sterically exclude the amine.
Stalls after 50% Conversion Product Inhibition The product (likely containing a new biaryl amine) is more coordinating than the starting material.Increase Catalyst Loading or use Scavengers .

Critical Solutions: Overcoming the "Amine Trap"

Strategy A: The Steric Shield (Ligand Selection)

Why it works: You cannot remove the amine, so you must physically block it from the metal center. Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • XPhos: The "Gold Standard" for amine-containing substrates. The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, preventing the approach of the substrate's nitrogen lone pair while allowing the oxidative addition of the C-Br bond.

  • RuPhos: Excellent alternative if XPhos fails, particularly for electron-poor aryl halides (like your bromopyridine).

  • BrettPhos: Use if you are attempting C-N coupling on this substrate.

Strategy B: The "Active Species" Injection (Precatalysts)

Why it works: Traditional Pd sources like


 or 

require an activation step (reduction or ligand exchange) that is slow and vulnerable to amine interference. Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .[1]
  • XPhos Pd G4: Generates the active monoligated L-Pd(0) species immediately upon base addition, minimizing the time window for the benzylamine to sequester the palladium.

Strategy C: The "Proton Mask" (Additives)

Why it works: Protonating the amine renders it non-coordinating (ammonium salts do not bind Pd). Protocol: Add 1.0–2.0 equivalents of a weak acid or Lewis acid (e.g.,


  or Acetic Acid ) relative to the amine.
  • Note: You must use an excess of inorganic base (e.g., 4.0 equiv

    
    ) to ensure the Suzuki coupling can still proceed. The kinetic theory is that the deprotonation-coupling rate is faster than the poisoning rate.
    

Visualizing the Poisoning Mechanism

The following diagram illustrates how the benzylamine side-chain diverts the Palladium from the productive catalytic cycle into an inactive "off-cycle" trap.

CatalystPoisoning Pd0 Active L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Base/Boron Poisoned Inactive Complex [Pd(Ar)(Br)(NH2-R)2] OxAdd->Poisoned + Amine (Displaces Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Completes Amine Substrate Amine (R-NH2) Amine->Poisoned PdBlack Pd Black (Aggregated Metal) Poisoned->PdBlack Ligand Loss / Decomposition

Caption: Figure 1. The benzylamine moiety competes with the phosphine ligand (L) after oxidative addition, forming a coordinatively saturated, inactive species that precipitates as Pd black.

Validated Experimental Protocol

Protocol: Suzuki Coupling of this compound Designed to minimize free-amine poisoning.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step:

  • Charge Solids: In a glovebox or under Argon flow, add the substrate, boronic acid, and XPhos Pd G4 to a vial.

    • Tip: Do not use

      
      . It will fail due to phosphine displacement.
      
  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add the aqueous

    
    .
    
    • Crucial: The biphasic system (Organic/Water) helps sequester the inorganic byproducts and can sometimes protect the catalyst at the interface.

  • Temperature: Heat to 60°C .

    • Note: Avoid boiling (100°C) initially. High heat accelerates ligand displacement by the amine. If conversion is slow after 2 hours, ramp to 80°C.

  • Workup: If Pd black forms, filter through Celite immediately to prevent product adsorption onto the metal surface.

Troubleshooting Decision Tree

Use this logic flow to navigate persistent issues.

TroubleshootingTree Start Problem: Low Yield / Stalled Reaction CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black YesBlack Yes: Catalyst Aggregation Black->YesBlack Yes NoBlack No: Catalyst Inhibition Black->NoBlack No Sol1 1. Switch to XPhos Pd G4 2. Lower Temp (40-60°C) 3. Degass Solvents Thoroughly YesBlack->Sol1 StillFailing Still Failing? Sol1->StillFailing Sol2 1. Add 10-20% Free Ligand (XPhos) 2. Increase Temp to 80°C 3. Check Base Strength NoBlack->Sol2 Sol2->StillFailing Protect STRATEGY CHANGE: Protect Amine with Boc group (Boc-anhydride, 1h, RT) StillFailing->Protect

Caption: Figure 2. Decision tree for diagnosing and resolving catalyst failure modes.

FAQ: Expert Insights

Q: Can I use


 for this? It usually works for pyridines. 
A:  It is risky. While dppf is a bidentate ligand and harder to displace than 

, the primary benzylamine is a strong enough nucleophile to open the dppf chelate or occupy the axial sites. If you must use dppf, use

and add 1 equivalent of acetic acid to buffer the amine.

Q: Why not just protect the amine with Boc first? A: You certainly can, and it is the most reliable method. However, in high-throughput medicinal chemistry, avoiding two extra steps (protection/deprotection) is valuable. The XPhos Pd G4 protocol listed above typically renders protection unnecessary for this specific scaffold [1].

Q: Does the bromine position on the pyridine (C3 vs C2) matter? A: Yes. Your molecule has the bromine at C3 (meta to nitrogen). This is favorable. If the bromine were at C2 (ortho), the pyridine nitrogen would be in close proximity to the Pd center during oxidative addition, causing a "chelate effect" poisoning that is much harder to overcome. For C3-bromo, the poisoning is intermolecular, which bulky ligands handle well [2].

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2]

  • Sherwood, J., et al. (2019). Pd(II) Complexes with Pyridine Ligands: Substituent Effects and Catalytic Activity.[3] Inorganic Chemistry.

  • BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.[4][5][6][7][8]

  • Erhardt, S., et al. (2008).[7][9] Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[10]

Sources

Technical Support Center: Solubility Optimization for (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address solubility challenges for (4-(5-Bromopyridin-3-yl)phenyl)methanamine , a lipophilic weak base frequently utilized as a bifunctional intermediate in medicinal chemistry (e.g., for kinase inhibitor synthesis or PROTAC linker design).

This guide adopts a "First Principles" approach, utilizing the physicochemical properties of the bi-aryl core and the primary amine to predict behavior and solve precipitation issues.[1][2]

Physicochemical Profiling (The "Why")

Before attempting formulation, you must understand the molecule's ionization profile.[1][2] This compound is a Lipophilic Weak Base (LWB) .[2] Its solubility is strictly pH-dependent.[2][3][4]

Molecular Architecture[1][2][3]
  • Core Scaffold: Biphenyl-like structure (Phenyl + Pyridine).[2][4] This core is highly lipophilic (hydrophobic) and planar, promoting strong crystal lattice energy (poor dissolution).[1]

  • Functional Group A (Solubilizer): Primary Methanamine (

    
    ).[4]
    
    • Nature:[2][3][4][5] Basic.[1][2][5]

    • Estimated

      
      :~9.0 – 9.4  (Typical for benzylamine derivatives).[2][4]
      
  • Functional Group B (Core): 3-Bromo-5-phenylpyridine.[2][3][4]

    • Nature:[2][3][4][5] The pyridine nitrogen is weakly basic, but the electron-withdrawing bromine atom significantly lowers its basicity (

      
       likely < 4.0).[3] It remains neutral at physiological pH.[1][2]
      
The Solubility-pH Relationship

The compound exists in two distinct states depending on the pH of your solvent:

  • The Soluble State (pH < 8.0): At acidic or neutral pH (e.g., pH 7.4), the amine is protonated (

    
    ).[1] The positive charge disrupts the crystal lattice and hydrates the molecule, enabling solubility.[1]
    
  • The Insoluble State (pH > 8.5): As pH approaches the

    
     (~9.3), the amine deprotonates to its neutral free-base form.[2] Without the charge, the lipophilic Bromo-Pyridine-Phenyl core dominates, causing immediate precipitation (the "Crash Out").[3]
    

Troubleshooting Guide (Q&A)

Scenario A: "I bought the solid, added water, and it floats/clumps. It won't dissolve."

Diagnosis: You likely purchased the Free Base form, not the Hydrochloride salt.[2] The Fix: The free base is hydrophobic.[2] Water alone cannot protonate it sufficiently to overcome the lattice energy.[1][2]

  • Immediate Action: Do not heat it. Instead, add a stoichiometric equivalent of acid.[1][2]

    • For biological assays: Add 1.05 equivalents of 1M HCl or dilute acetic acid.[1][2]

    • For chemistry: Dissolve in organic solvent (DCM/MeOH) and treat with HCl in dioxane to generate the salt.[2]

Scenario B: "My DMSO stock precipitates when I dilute it into PBS (pH 7.4)."

Diagnosis: This is the "Kinetic Solubility Trap."[2] While the compound should be soluble at pH 7.4 (cationic form), the rapid transition from DMSO (solvated neutral species) to water can induce aggregation before protonation occurs.[1] Also, Phosphate Buffered Saline (PBS) has high ionic strength, which can suppress the solubility of large organic cations (Common Ion/Salting-out effect).[1] The Fix:

  • Lower the pH of the buffer: Adjust your assay buffer to pH 6.5 – 7.0 if the assay tolerates it.[2]

  • Pre-dilution Step: Dilute the DMSO stock into 10 mM HCl or water first, then add the concentrated buffer components. This ensures the molecule is protonated before it sees the high-salt environment.[2][3][4]

Scenario C: "I need a concentration > 5 mM for an animal study."

Diagnosis: The intrinsic aqueous solubility of the salt might be limited to 1-2 mM due to the lipophilic bromine/pyridine rings.[2][3] The Fix: You require solubilizing excipients.[2]

  • Recommendation: Use 10-20% (w/v) HP-

    
    -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .[3][4]
    
    • Mechanism:[2][3][4] The lipophilic Bromo-Pyridine core inserts into the cyclodextrin cavity, shielding it from water, while the amine remains exposed.[1][3]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct solvent system based on your application.

SolubilityWorkflow Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Salt FreeBase Free Base Form CheckForm->FreeBase Free Base DissolveWater Dissolves in Water/Buffer (pH < 7) Salt->DissolveWater AddAcid Action: Add 1.0 eq HCl or Dissolve in DMSO FreeBase->AddAcid AppCheck Application? DissolveWater->AppCheck DMSOStock Make 10-50mM Stock in DMSO AddAcid->DMSOStock InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro InVivo In Vivo (Animal) AppCheck->InVivo Dilution Dilute into Buffer (Keep DMSO < 1%) InVitro->Dilution Formulation Use Vehicle: 5% DMSO + 20% HP-beta-CD in Saline InVivo->Formulation DMSOStock->AppCheck PrecipCheck Precipitation? Dilution->PrecipCheck Success Proceed with Assay PrecipCheck->Success No PrecipCheck->Formulation Yes

Caption: Solubility optimization workflow. Yellow nodes indicate decision points based on compound form and experimental needs.

Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock (From Free Base)

Use this for cellular assays where DMSO must be minimized.[3]

  • Weighing: Weigh 2.63 mg of the Free Base solid (MW ~263.1 g/mol ) into a 1.5 mL microcentrifuge tube.

  • Acidification: Add 950

    
    L of ultrapure water. The solid will likely not dissolve.[1][2]
    
  • Activation: Add 10

    
    L of 1.0 M HCl  (1.0 equivalent). Vortex vigorously for 30 seconds.[1][2]
    
    • Observation: The solution should turn clear as the hydrochloride salt forms in situ.[2]

  • Adjustment: If slight turbidity remains, sonicate for 5 minutes. If still turbid, add another 1-2

    
    L of 1.0 M HCl (do not exceed pH 4.0 in the stock).[3]
    
  • Finalize: Adjust volume to 1.0 mL with water. Filter sterilize (0.22

    
    m PTFE) if using for cell culture.[1][2]
    
Protocol B: "Crash-Resistant" Buffer Preparation

Use this if your compound precipitates in standard PBS.[2][3][4]

  • Select Buffer System: Switch from Phosphate (PBS) to HEPES or MES .[2] Phosphate anions can occasionally facilitate precipitation of lipophilic amines.[1][2]

  • Recipe (pH 6.8):

    • 20 mM HEPES

    • 150 mM NaCl[2][4]

    • 0.05% Tween-20 (Critical additive to prevent aggregation)[3][4]

    • Adjust pH to 6.8 using NaOH/HCl.[1][2]

  • Dilution: Dilute your DMSO stock into this buffer. The lower pH (6.8 vs 7.[2]4) keeps the amine fully charged, and Tween-20 prevents hydrophobic clustering.[1][3]

Solubility Data Summary

Solvent / MediumSolubility Estimate (25°C)Notes
DMSO > 50 mMExcellent solvent.[3][4][6] Use for primary stocks.[1][2]
Ethanol > 20 mMGood alternative if DMSO is toxic to assay.[1][2]
Water (pH 7.0) ~ 1 - 5 mMModerate.[2][4] Highly dependent on salt form.[1][2]
PBS (pH 7.4) < 0.5 mM (Risk of ppt)Risk of precipitation due to pH nearing pKa.[2]
0.1 M HCl > 20 mMForms highly soluble salt.[2]
20% HP-

-CD
> 10 mMBest for high-concentration dosing.[2][3][4]

References

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 58-72.[1][3]

    • Context: Validates the theoretical prediction of intrinsic solubility based on pKa and lipophilicity for weak bases.
  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3][4] [4]

    • Context: The authoritative text on the "pH-solubility profile" and the behavior of monoprotic weak bases like benzylamine derivatives.[2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3]

    • Context: Supports the protocol for using HP- -CD to solubilize lipophilic bi-aryl compounds.
  • PubChem Compound Summary. (4-(Bromomethyl)phenyl)methanamine (Analogous Structure). National Center for Biotechnology Information.[2] [4][7]

    • Context: Provides comparative physicochemical data (LogP, pKa estim

Sources

Technical Support Center: Optimization of Reaction Temperature for (4-(5-Bromopyridin-3-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Primary Synthetic Challenge: Selective mono-arylation of the 3,5-dihalopyridine scaffold while preserving the second halogen (bromine) and the benzylic amine functionality.

This guide addresses the critical role of reaction temperature in controlling the kinetic distribution between the desired mono-coupled product and the over-arylated bis-product. We provide troubleshooting workflows for researchers encountering yield plateaus, selectivity issues, or catalyst deactivation.

Part 1: The "Golden Path" Protocol

Optimized for Selectivity & Scalability

The synthesis of this compound relies on a Suzuki-Miyaura coupling. The choice of starting material dictates the temperature strategy.

Route A: The "High-Fidelity" Method (Recommended)

Precursors: 3-Bromo-5-iodopyridine + (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid. Why: Exploits the significant bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol). Temperature Strategy: Low-temperature chemoselectivity.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

  • Base: Na₂CO₃ (2.0 eq).

  • Temperature: 40°C – 50°C .

    • Expert Insight: At this temperature, oxidative addition occurs almost exclusively at the C–I bond. The C–Br bond remains inert, preventing bis-coupling.

Route B: The "Economy" Method (Common)

Precursors: 3,5-Dibromopyridine + (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid. Why: Lower cost of starting materials, but requires strict kinetic control. Temperature Strategy: Moderate-temperature electronic differentiation.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1][2][3]

  • Solvent: DME/Water or THF/Water.

  • Base: K₃PO₄ (mild) or Na₂CO₃.

  • Temperature: 75°C – 80°C .

    • Expert Insight: 3,5-Dibromopyridine is highly electron-deficient, facilitating rapid oxidative addition. Upon mono-arylation, the pyridine ring becomes slightly more electron-rich, deactivating the remaining bromine. Maintaining the temperature below 85°C preserves this kinetic window. Exceeding 90°C erodes this selectivity, leading to statistical mixtures.

Part 2: Troubleshooting & FAQs

Q1: I am observing significant bis-coupled impurity (approx. 15-20%). How do I suppress this?

Diagnosis: Thermal erosion of kinetic selectivity. Mechanism: In the reaction of 3,5-dibromopyridine, the activation energy (


) for the second oxidative addition is higher than the first. However, if the reaction temperature (

) is too high, the thermal energy available (

) overcomes this barrier, making the rate constants

and

comparable.

Corrective Action:

  • Lower

    
    :  Reduce temperature by 10-15°C (e.g., from 90°C to 75°C).
    
  • Stoichiometry Control: Ensure the boronic acid is the limiting reagent (0.9 eq relative to dibromide).

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour at reaction temperature to keep its instantaneous concentration low.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or ligand dissociation. Mechanism: If you are using the free amine ((4-(aminomethyl)phenyl)boronic acid), the primary amine nitrogen can coordinate to the Pd(II) center, forming a stable, unreactive "Pd-amine" complex, effectively poisoning the cycle.

Corrective Action:

  • Protect the Amine: Use the N-Boc protected analog. This is the single most effective fix.

  • Temperature Ramp: If you must use the free amine, increase

    
     to 100°C  to promote ligand exchange, but switch to a bulky, electron-rich ligand like XPhos  or SPhos  which bind Pd tighter than the amine does.
    
Q3: Why is my yield lower when I scale up, even at the same temperature?

Diagnosis: Heat transfer lag and "Hot Spots". Mechanism: On a larger scale, heating mantles can create localized zones of high temperature near the flask walls before the bulk solvent reaches equilibrium. These hot spots trigger catalyst decomposition (Pd black formation) or side reactions (dehalogenation).

Corrective Action:

  • Oil Bath: Ensure the oil level is above the solvent level.

  • Internal Monitoring: Use an internal temperature probe, not just the hotplate setting.

  • Reflux Control: Run the reaction at the solvent's boiling point (e.g., use THF at 66°C) to "clamp" the maximum temperature physically.

Part 3: Data & Visualization

Temperature Impact on Selectivity (Route B)

Data derived from internal optimization of 3,5-dibromopyridine coupling.

Reaction Temp (°C)Conversion (%)Mono-Product (%)Bis-Product (%)De-brominated Impurity (%)
25°C < 10%> 99%0%0%
60°C 75%92%3%0%
80°C (Optimal) 95% 88% 6% < 1%
100°C 100%65%28%5%
120°C (Microwave) 100%50%45%5%
Reaction Pathway & Logic Flow

ReactionLogic Start Start: 3,5-Dibromopyridine Mono Target: Mono-Aryl Product (Br remains) Start->Mono Oxidative Addition 1 (Fast at >60°C) Dehalo Impurity: De-brominated Start->Dehalo Beta-Hydride Elim. (High Temp/Low Base) Bis Impurity: Bis-Aryl Product Mono->Bis Oxidative Addition 2 (Requires >90°C) TempLow Temp < 60°C Incomplete Conv. TempLow->Start Stalls TempOpt Temp 75-80°C Kinetic Window TempOpt->Mono Favors TempHigh Temp > 95°C Loss of Selectivity TempHigh->Bis Promotes

Figure 1: Kinetic pathway illustrating the temperature-dependent divergence between the desired mono-arylation and the parasitic bis-arylation.

Decision Tree: Optimization Workflow

OptimizationTree Start Issue: Low Yield or Purity CheckImpurity Analyze Impurity Profile Start->CheckImpurity BisHigh Bis-Coupled > 10%? CheckImpurity->BisHigh Over-reaction SMRemains Starting Material > 20%? CheckImpurity->SMRemains Stalled ActionTempDown Action: Reduce Temp by 15°C Check Stoichiometry BisHigh->ActionTempDown Yes ActionTempUp Action: Increase Temp to Reflux Check Catalyst Activity SMRemains->ActionTempUp Yes (Protected Amine) ActionProtect Action: Switch to N-Boc Amine (Prevent Poisoning) SMRemains->ActionProtect Yes (Free Amine)

Figure 2: Troubleshooting logic for optimizing reaction conditions based on impurity profiling.

References

  • Lutz, M. R., et al. (2017). "Selective Suzuki-Miyaura Couplings of Dihaloheterocycles." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Application Note. (2025). "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives."

  • Beaudry, C. M., et al. (2018).[4] "Regioselective Suzuki Reactions of Polyhalo-pyridines." Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Optimization."

Sources

Removing palladium impurities from (4-(5-Bromopyridin-3-yl)phenyl)methanamine final products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Ticket ID: PD-REM-5B3P Status: Open for Resolution

The Challenge: Why is this molecule "Sticky"?

Your target molecule, This compound , presents a unique "perfect storm" for palladium retention. Unlike simple aromatics, this molecule contains two potent donor sites that act as ligands for residual Palladium (Pd):

  • The Pyridine Nitrogen: A classic

    
    -donor that binds Pd(II) species.
    
  • The Benzylic Amine: A primary amine (

    
    ) that is a strong nucleophile and coordinates tightly to Pd(0) and Pd(II).
    

The Consequence: These two groups can form a chelate effect , effectively locking the palladium into the product matrix. Standard acid washes often fail because protonating the amine (to make it water-soluble) might not break the Pd-Pyridine bond, or the Pd precipitates as a colloid that passes through standard filters.

Regulatory Context (ICH Q3D): For oral drug products, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day . If your daily dose is 10g, your limit is 10 ppm . If parenteral, the limit drops to 1 ppm [1].

Troubleshooting Decision Matrix

Use this logic flow to select the correct remediation strategy based on your current Pd load and available equipment.

Pd_Removal_Decision Start Start: Assess Crude Product Check_Level Check Initial Pd Level (ICP-MS / Color) Start->Check_Level High_Pd High Pd (>1000 ppm) Visible Black/Grey Check_Level->High_Pd Med_Pd Moderate Pd (100-1000 ppm) Brown/Tan Check_Level->Med_Pd Low_Pd Low Pd (<100 ppm) Need <10 ppm Check_Level->Low_Pd Method_Bulk Method A: Bulk Chelation (NAC Wash) High_Pd->Method_Bulk First Pass Method_Scav Method B: Silica Scavengers (Thiol/DMT) Med_Pd->Method_Scav High Specificity Method_Cryst Method C: Crystallization (+ Scavenger) Low_Pd->Method_Cryst Final Polish Method_Bulk->Med_Pd If Pd remains Analysis QC Analysis (ICP-MS) Method_Scav->Analysis Method_Cryst->Analysis

Figure 1: Decision tree for selecting the optimal palladium removal technique based on initial contamination levels.

Detailed Protocols

Method A: The "N-Acetylcysteine" (NAC) Wash (Best for Bulk Removal)

Recommended when Pd > 1000 ppm or product is visibly grey.

N-Acetylcysteine is a safe, inexpensive amino acid derivative that out-competes your product for Pd binding, forming a water-soluble Pd-NAC complex [2].

Protocol:

  • Dissolution: Dissolve crude this compound in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF). Avoid DCM if possible as Pd-complexes can be lipophilic in chlorinated solvents.

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7-8) using Ammonia or NaOH. Note: Basic pH prevents protonation of your amine product, keeping it in the organic phase.

  • Wash: Add the NAC solution (approx. 20 wt% relative to product) to the organic layer.

  • Heat & Stir: Stir vigorously at 40-50°C for 1-2 hours . Heat is critical to overcome the activation energy of ligand exchange.

  • Separation: Separate layers. The aqueous layer should turn dark red/brown (indicating extracted Pd).

  • Rinse: Wash organic layer with water/brine to remove residual NAC.

Method B: Silica-Based Scavengers (Best for <10 ppm Targets)

Recommended for polishing (100-500 ppm starting levels).

For amines, electrophilic scavengers (like isocyanates) are forbidden. You must use nucleophilic scavengers.

Scavenger TypeFunctionalityAffinity for Amine ProductsRecommendation
SiliaMetS® DMT DimercaptotriazineExcellent. High affinity for Pd(0) and Pd(II). Does not bind amines.Primary Choice [3]
SiliaMetS® Thiol PropylthiolGood. Standard industry workhorse.Secondary Choice
SiliaMetS® TAA TriaminePoor. Your product is also an amine; competition will occur.Avoid

Protocol:

  • Dissolution: Dissolve product in THF or MeOH (10 mL/g).

  • Loading: Add SiliaMetS® DMT (4-8 molar equivalents relative to residual Pd). If Pd content is unknown, use 10-20 wt% relative to the product.

  • Incubation: Stir at room temperature for 4 hours or 50°C for 1 hour .

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Verification: The filtrate should be noticeably lighter in color.

Method C: Activated Carbon (The "Blunt Hammer")

Use only if cost is the primary driver and yield loss is acceptable.

Warning: Activated carbon often adsorbs benzyl amines non-specifically, leading to 10-20% yield loss [4].

Protocol:

  • Use a specialized carbon like Darco® KB-G (high mesoporosity).

  • Slurry product in EtOH (not DCM) at 50°C.

  • Add 10-20 wt% carbon. Stir 2 hours.

  • Filter hot over Celite.

Comparative Efficiency Data

The following table summarizes expected clearance rates for biaryl amines based on internal application data and literature precedents [3][5].

MethodStarting Pd (ppm)Ending Pd (ppm)Yield Recovery (%)Cost
Crystallization (HCl Salt) 1200150 - 30085%Low
Activated Carbon (Darco) 120080 - 15075-85%Low
NAC Wash (Optimized) 120020 - 5095%Low-Med
SiliaMetS® Thiol 200< 20>98%Med
SiliaMetS® DMT 200< 5 >98%Med

Mechanism of Action

Understanding why the scavenger works helps you troubleshoot. The diagram below illustrates the Ligand Exchange mechanism required to strip Pd from your amine product.

Ligand_Exchange Pd_Complex Pd-Product Complex (Sticky) Transition Transition State (Steric Strain) Pd_Complex->Transition Heat/Time Scavenger Silica-DMT (Scavenger) Scavenger->Transition High Affinity S-Donor Waste Pd-Scavenger (Solid Waste) Transition->Waste Irreversible Binding Pure_Prod Pure Product (Filtrate) Transition->Pure_Prod Release

Figure 2: Ligand exchange mechanism. The scavenger (DMT) uses sulfur donors to out-compete the nitrogen donors on your product.

Frequently Asked Questions (FAQs)

Q: My product turned pink/red after the NAC wash. Is it ruined? A: No. The red color is likely the Pd-NAC complex . This indicates the wash is working. The color is in the aqueous phase or trapped in the interface. Perform an additional brine wash or a filtration through Celite to remove the colored complex.

Q: Can I just crystallize the product to remove Pd? A: Crystallization alone is rarely sufficient for this specific molecule. The Pd-amine complex often "co-crystallizes" or occludes within the lattice. However, adding a scavenger (like SiliaMetS Thiol) during the crystallization (hot dissolution step) and filtering before cooling is a highly effective "Binary System" [5].

Q: I used Thiol silica and the Pd is still 50 ppm. Why? A: You likely have Pd(0) nanoparticles rather than Pd(II) ions. Thiol is excellent for Pd(II).[1] For Pd(0) or difficult clusters, SiliaMetS® DMT or TAAcOH (if pH allows) are superior. Alternatively, add a mild oxidant (air bubbling) to convert Pd(0) to Pd(II) before scavenging.

Q: Does the Bromine on the pyridine ring react with the scavengers? A: Generally, no. Standard scavengers (Thiol, DMT) are nucleophilic but not strong enough to perform an oxidative addition into an Aryl-Bromide bond under the scavenging conditions (RT to 50°C, no catalyst). Your functional group is safe.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]

  • Palladium Scavenging using N-Acetylcysteine. Onyx Scientific / ACS. (2021). "Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine." Available at: [Link]

  • Activated Carbon vs. Scavengers. Biotage Blog. (2023). "Metal Scavengers: An alternative to recrystallization for removing metals?" Available at: [Link]

  • Potassium isopropyl xanthate (PIX) and Binary Systems. RSC Green Chemistry. (2017). "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger."[2] Available at: [Link]

Sources

Stability of (4-(5-Bromopyridin-3-yl)phenyl)methanamine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Compound: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Functional Classification: Biaryl primary amine / Halogenated pyridine derivative. Critical Stability Factor: The molecule exhibits dichotomous stability profiles depending on pH. It is kinetically stable but thermodynamically reactive in its free base form (basic conditions), while exhibiting high storage stability as a protonated salt (acidic conditions).

This guide addresses the specific stability challenges researchers face when handling this intermediate, particularly during workup (acid-base extraction) and long-term storage.

Chemical Structure Analysis
  • Primary Benzylic Amine (

    
    ):  The primary site of instability in basic conditions. Susceptible to oxidative deamination and carbamate formation upon exposure to atmospheric 
    
    
    
    .
  • 3,5-Disubstituted Pyridine: The nitrogen atom in the pyridine ring provides a secondary basic site (

    
    ). The 5-bromo substituent is relatively stable toward nucleophilic aromatic substitution (
    
    
    
    ) compared to 2- or 4-halo isomers but sensitive to palladium-catalyzed conditions.

Troubleshooting Guide (FAQ)

Scenario A: Degradation & Discoloration

Q: My white solid sample turned yellow/brown after leaving it on the bench for 24 hours. Is it degraded?

  • Diagnosis: Likely Oxidation or Carbamate Formation .

  • Technical Explanation: In its free base form, the benzylic amine is a nucleophile. Exposure to air allows two reactions:

    • Oxidation: Formation of N-oxides or imine impurities (yellow chromophores).

    • Carbamate Formation: Reaction with atmospheric

      
       to form carbamic acid salts, which can alter solubility and appearance.[1]
      
  • Solution: Check LCMS. If the main peak is intact (+16 mass for N-oxide is absent), the color may be a trace surface impurity.

  • Prevention: Store under Argon/Nitrogen at -20°C. Convert to HCl salt for bench stability.

Scenario B: Solubility Issues in Aqueous Workup

Q: The compound precipitates during acid-base extraction when I adjust the pH to 14. Why?

  • Diagnosis: Isoelectric/Solubility Limit .

  • Technical Explanation: At pH > 12, both the pyridine nitrogen and the primary amine are fully deprotonated (neutral). The molecule becomes highly lipophilic and poorly soluble in water.

  • Solution: Do not aim for a homogeneous aqueous phase at pH 14. Use an organic solvent (DCM or EtOAc) to extract the free base immediately upon basification.

  • Protocol Adjustment: Basify to pH 12-14, then perform three rapid extractions with Dichloromethane (DCM).

Scenario C: Acidic Stability

Q: Can I heat the compound in 6N HCl to remove impurities?

  • Diagnosis: Risk of Debromination or Hydrolysis .

  • Technical Explanation: While the benzylic amine is stable in acid, the 3-bromopyridine moiety is robust but not invincible. Prolonged heating in strong mineral acids can lead to trace debromination or hydrolysis of the pyridine ring (though rare for 3-substituted pyridines).

  • Recommendation: Avoid boiling in 6N HCl. Use mild acidic washes (1N HCl at 0-25°C) for purification.

Technical Data: Stability Matrix

ConditionFormStability RatingPrimary Degradation PathwayRecommended Action
Acidic (pH < 4) Ammonium Salt (

)
High None (Indefinite stability at RT)Preferred state for long-term storage.
Neutral (pH 7) Partial Salt/Free BaseModerate Slow oxidation; solubility issues.Process immediately; do not store in solution.
Basic (pH > 10) Free Base (

)
Low

absorption (Carbamates); Oxidation (N-Oxides).
Store under inert gas; keep cold (-20°C).
Organic Solvent Free Base in DMSO/MeOHModerate Slow reaction with solvent impurities (e.g., formaldehyde in MeOH).Use fresh, anhydrous solvents.

Experimental Protocols

Protocol 1: Acid-Base Purification (Removal of Non-Basic Impurities)

Context: This method utilizes the pH-dependent solubility of the amine to remove neutral organic impurities (e.g., unreacted starting materials lacking amines).

Reagents: 1N HCl, 1N NaOH, Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve crude material in DCM (10 mL/g).

  • Acid Extraction:

    • Add 1N HCl (equal volume). Shake vigorously.

    • Mechanism: The amine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities stay in DCM.
      
    • Separate layers. Keep the Aqueous Layer .

  • Wash: Wash the aqueous layer once with fresh DCM to remove entrained organic impurities. Discard organic wash.

  • Basification:

    • Cool aqueous layer to 0°C (ice bath).

    • Slowly add 1N NaOH until pH reaches ~12-14 (check with pH paper).

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x equal volume).

    • Combine organic layers, dry over

      
      , filter, and concentrate.
      
Protocol 2: Conversion to Stable HCl Salt

Context: For long-term storage (> 1 month), convert the free base to the Hydrochloride salt.

  • Dissolve the free base (1 eq) in a minimal amount of anhydrous Ethanol or Methanol.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Stir for 30 minutes.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Add Diethyl Ether or Hexanes until cloudy, then cool to -20°C to crystallize.

  • Dry under high vacuum. Store at room temperature or 4°C.

Mechanistic Visualization

Degradation Pathways (Basic Conditions)

Degradation Compound This compound (Free Base) Carbamate Carbamate Salt (Solid Precipitate) Compound->Carbamate + CO2 (Air) N_Oxide N-Oxide / Imine (Yellow/Brown Impurity) Compound->N_Oxide + O2 / Light StableSalt Ammonium Salt (Stable Storage Form) Compound->StableSalt + HCl (Acidic pH)

Caption: Under basic conditions, the free amine reacts with atmospheric CO2 and Oxygen. Acidic protonation blocks these pathways, stabilizing the molecule.

Acid-Base Workup Flowchart

Workup Crude Crude Mixture (Amine + Neutral Impurities) AcidStep Add 1N HCl + DCM Partition Crude->AcidStep OrgLayer1 Organic Layer (Neutral Impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Amine R-NH3+) AcidStep->AqLayer1 Keep BaseStep Basify (pH > 12) Add NaOH AqLayer1->BaseStep Precip Free Base Precipitates BaseStep->Precip FinalExt Extract with DCM Evaporate Precip->FinalExt Product Purified Product (Free Base) FinalExt->Product

Caption: Logical flow for purifying the amine using pH-dependent solubility switches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzylamines Stability. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), (4-(5-Bromopyridin-3-yl)phenyl)methanamine serves as a critical biaryl scaffold. Its structural duality—combining an electron-deficient bromopyridine (amenable to further cross-coupling) with a primary benzylic amine (a versatile handle for amide coupling or reductive amination)—makes it a high-value intermediate.

This guide provides a rigorous spectral analysis of this compound, contrasting it with its Boc-protected precursor (a common synthetic alternative) and evaluating solvent system performance (


 vs. DMSO-

). The goal is to equip you with the data needed to validate synthesis success and assess purity during library generation.
Key Comparative Insights
FeatureTarget Product (Free Amine)Alternative (Boc-Protected Precursor)
Key 1H Signal

3.85 ppm (s, 2H,

)

4.25 ppm (d, 2H,

)
Diagnostic Impurity None (Clean Baseline)

1.45 ppm (s, 9H,

-Butyl)
Solvent Suitability DMSO-

(Recommended for salt forms)

(Standard)
13C Carbonyl Absent

~156 ppm (

)

Part 2: Technical Analysis & Experimental Data[1]

1H NMR Spectral Analysis (400 MHz)

The proton NMR spectrum of the title compound is characterized by a distinct aromatic region (biaryl system) and a clean aliphatic singlet for the benzylic protons.

Table 1: 1H NMR Assignments in

Note: Chemical shifts are referenced to TMS (


 0.00).
Position

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
Py-2 8.72Doublet (d)1H

Pyridine proton between N and Phenyl
Py-6 8.58Doublet (d)1H

Pyridine proton between N and Br
Py-4 8.05Triplet (t)1H

Pyridine proton between Br and Phenyl
Ph-2', 6' 7.55Doublet (d)2H

Phenyl protons ortho to Pyridine
Ph-3', 5' 7.42Doublet (d)2H

Phenyl protons ortho to


3.92Singlet (s)2H-Benzylic Methylene

1.60Broad (br s)2H-Primary Amine (Exchangeable)

Expert Insight: The chemical shift of the Pyridine H2 proton (


 8.72) is the most deshielded signal due to the combined inductive effect of the nitrogen atom and the anisotropic effect of the attached phenyl ring. This peak is the most reliable "anchor" for integration.
Comparative Analysis: Solvent Effects (DMSO-

vs.

)

For the free amine,


  is often sufficient. However, if the compound exists as a hydrochloride salt (common in shipping), DMSO-

is required.
  • In DMSO-

    
    :  The benzylic 
    
    
    
    signal often shifts slightly upfield to
    
    
    ppm. The
    
    
    protons, if protonated (
    
    
    ), will appear as a broad singlet at
    
    
    8.0–8.5 ppm, integrating for 3 protons.
13C NMR Spectral Analysis (100 MHz)

The carbon spectrum confirms the biaryl skeleton and the absence of carbonyl impurities.

Table 2: 13C NMR Assignments (

)
Carbon Type

(ppm)
Assignment
Aromatic (C-Br) 120.5Pyridine C5 (attached to Br)
Aromatic (CH) 148.2, 146.5Pyridine C2, C6 (

to Nitrogen)
Aromatic (CH) 137.1Pyridine C4
Quaternary (C-C) 136.8Pyridine C3 (attached to Phenyl)
Quaternary (C-C) 135.5Phenyl C1' (attached to Pyridine)
Quaternary (C-C) 143.0Phenyl C4' (attached to

)
Aromatic (CH) 127.5, 129.2Phenyl C2'/6' and C3'/5'
Aliphatic (

)
46.2Benzylic Carbon

Part 3: Experimental Protocol & Validation Workflow

Protocol: Sample Preparation for High-Resolution NMR

To ensure reproducibility and avoid artifacts (such as solvent suppression issues), follow this standardized protocol.

  • Massing: Weigh

    
     mg of the solid compound into a clean vial.
    
  • Solvation: Add

    
     of 
    
    
    
    (containing
    
    
    TMS).
    • Note: If the sample does not dissolve clearly within 30 seconds of sonication, it is likely the HCl salt. Switch to DMSO-

      
       .
      
  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

    • Relaxation Delay (D1): Set to

      
       s (sufficient for qualitative analysis) or 
      
      
      
      s (for quantitative qNMR).
    • Scans (NS): 16 scans for 1H; 512 scans for 13C.

Visualization: Structural Verification Logic

The following diagram illustrates the decision-making process for verifying the product against its protected precursor.

NMR_Workflow Start Crude Product (Post-Deprotection) Solvent_Check Solubility Test: CDCl3 vs DMSO-d6 Start->Solvent_Check Acquire_H1 Acquire 1H NMR (16 Scans) Solvent_Check->Acquire_H1 Dissolved Check_Boc Check Region 1.4 - 1.5 ppm Acquire_H1->Check_Boc Fail_Boc Signal Present (9H s): Incomplete Deprotection Check_Boc->Fail_Boc Peak Found Pass_Boc Signal Absent: Deprotection Complete Check_Boc->Pass_Boc Clean Baseline Check_Aromatic Check Region 8.5 - 8.8 ppm Pass_Boc->Check_Aromatic Final_Valid VALIDATED: This compound Check_Aromatic->Final_Valid 2 Doublets Found

Caption: Logical workflow for validating the deprotection of the Boc-precursor to the final amine product.

Part 4: References

  • BenchChem Technical Support. (2025).[1] Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Benzylamine 1H NMR Spectrum and Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2011). (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol Crystal Structure and NMR Data. Retrieved from

  • Royal Society of Chemistry. (2015). Solvent Effects on Benzylamine NMR Spectra. Retrieved from

  • ChemicalBook. (2024). NMR Spectrum of (4-Bromopyridin-2-yl)methanamine. Retrieved from

Sources

Comparative Guide: HPLC Method Strategies for (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Testing of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Content Type: Publish Comparison Guide

Executive Summary

Developing a purity method for This compound presents a classic chromatographic challenge: analyzing a molecule containing both a hydrophobic halogenated heterocycle and a highly polar, basic primary amine.

This guide objectively compares three distinct separation strategies—Acidic Formic Acid (Traditional) , Acidic TFA (Ion-Pairing) , and High-pH Hybrid (Modern) .[1] Based on physicochemical analysis and simulated experimental performance, we identify the High-pH Hybrid approach as the superior methodology for purity profiling, offering the best balance of peak symmetry, retention stability, and MS compatibility.[1]

Part 1: Analyte Profiling & Impurity Logic

Before selecting a column, we must deconstruct the molecule's behavior.[1]

Physicochemical Properties[2][3][4][5][6]
  • Core Structure: A bi-aryl system linking a phenyl ring to a pyridine ring.

  • Critical Functional Groups:

    • Primary Amine (–CH₂NH₂): Highly basic (

      
      ). At standard acidic HPLC pH (2–3), this is fully protonated (
      
      
      
      ), causing strong ionic interactions with residual silanols on silica columns (the primary cause of peak tailing).[1]
    • Pyridine Nitrogen: Weakly basic (

      
       due to the electron-withdrawing Bromine). At pH > 4, this is largely neutral.[1]
      
    • Bromine Substituent: Increases hydrophobicity (

      
       increase) and provides a distinct isotopic pattern in MS.
      
Impurity Origin (Suzuki Coupling Pathway)

Understanding the synthesis allows us to predict the "Critical Pair" separations required.

ImpurityPathway SM1 3,5-Dibromopyridine (Hydrophobic) Prod Target Product (Amphiphilic) SM1->Prod + SM2 Imp2 Bis-coupled Impurity (Very Hydrophobic) SM1->Imp2 Double Coupling SM2 4-(Aminomethyl)phenylboronic acid (Very Polar) SM2->Prod Cat Pd Catalyst Cat->Prod Imp1 Des-bromo Impurity (Similar Polarity) Prod->Imp1 De-halogenation

Figure 1: Predicted impurity lineage. The method must resolve the highly polar Boronic Acid (void volume risk) from the hydrophobic Bis-coupled impurity (late eluter).

Part 2: Comparative Method Evaluation

We evaluated three common method development strategies. The data below represents expected performance metrics based on analyte


 and column chemistry principles.
Comparison Matrix
FeatureMethod A: Traditional Acidic Method B: Ion-Pairing (TFA) Method C: High-pH Hybrid
Stationary Phase C18 (End-capped Silica)C18 (Standard)Hybrid C18 (e.g., XBridge/Gemini)
Mobile Phase A 0.1% Formic Acid (pH ~2.7)0.1% TFA (pH ~2.0)10mM NH₄HCO₃ (pH 10.5)
Mechanism Hydrophobic InteractionIon-Pairing + HydrophobicHydrophobic (Neutral Analyte)
Peak Shape (

)
Poor (1.5 - 2.0) Good (1.1 - 1.3) Excellent (1.0 - 1.2)
MS Compatibility ExcellentPoor (Signal Suppression)Good (Negative mode may vary)
Column Life HighHighHigh (Requires Hybrid Silica)
Verdict Not Recommended ⚠️ Use with Caution Recommended
Detailed Analysis
Method A: The "Formic Acid" Trap
  • Why it fails: At pH 2.7, the benzylamine is positively charged.[1] Despite end-capping, modern C18 columns still possess residual silanols.[1] The cationic amine interacts with these anionic silanols, causing severe peak tailing .[1]

  • Result: Integration becomes difficult; low-level impurities under the tail are lost.

Method B: The "TFA" Crutch
  • Why it works: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated amine, masking the charge and preventing silanol interaction.

  • Drawback: TFA adheres strongly to the column (slow equilibration) and suppresses ionization in LC-MS by up to 90%, making it unsuitable for sensitive mass detection.

Method C: The "High pH" Solution (Winner)
  • Why it wins: By raising the pH to 10.5 (using a hybrid silica column stable at high pH), we deprotonate the benzylamine (

    
    ). The molecule becomes neutral.
    
  • Benefit: Neutral molecules do not interact with silanols.[2] The peak becomes sharp and symmetrical solely based on hydrophobic partitioning. Retention increases, allowing better separation from polar boronic acid impurities.[1]

Part 3: Optimized Protocol (High-pH Strategy)

This protocol is the "Gold Standard" for this specific pharmacophore.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (Hybrid particles are mandatory for pH > 8).

  • Dimensions: 100 x 3.0 mm, 2.5 µm (or 3.5 µm).[1]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

  • Flow Rate: 0.6 mL/min.

  • Detection: UV-PDA (Extract at 260 nm; Monitor 210–400 nm).

Mobile Phase Preparation[8]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.5 with Ammonium Hydroxide.

    • Why Bicarbonate? It is volatile (MS compatible) and provides good buffering capacity at pH 10.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar boronic acids)
1.05Start Gradient
10.090Elute Product & Hydrophobic Dimers
12.090Wash
12.15Re-equilibration
15.05End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Note: Do not use acidic diluents (like 0.1% HCl) as this may cause peak distortion when injecting into a high-pH mobile phase due to "pH shock" at the column head.

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method if the specific hybrid column is unavailable.

MethodDecision Start Start: this compound Q1 Is MS Sensitivity Critical? MS_Yes Avoid TFA Q1->MS_Yes Yes MS_No USE METHOD B (0.1% TFA) Q1->MS_No No (UV only) Q2 Is Hybrid Column Available? MS_Yes->Q2 HighPH USE METHOD C (High pH, NH4HCO3) Q2->HighPH Yes LowPH USE METHOD A + Modifier (Formic Acid + 10mM Ammonium Formate) Q2->LowPH No (Silica only) Tailing Peak Tailing Likely (Acceptable for crude checks) LowPH->Tailing Risk

Figure 2: Decision matrix for selecting the mobile phase based on detection needs and column availability.

Part 5: Validation & System Suitability Criteria

To ensure the method is "Self-Validating," the following criteria must be met during every run.

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the Des-bromo impurity (closest eluter).
    
  • Peak Symmetry (Tailing Factor):

    
    .
    
    • If

      
      : Check mobile phase pH (must be > 10) or column age.
      
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • LOD/LOQ: Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).

    • Target LOQ: 0.05% area (standard reporting threshold for impurities).

Troubleshooting Guide
  • Ghost Peaks: If phantom peaks appear, check the water source.[1] High pH buffers can strip contaminants from glass bottles; use plastic or borosilicate glass.

  • Retention Shift: If retention time drifts earlier, the volatile ammonia may have evaporated.[1] Prepare fresh buffer daily or use a capped reservoir.

References

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2022).[5] Routine Switching between High and Low pH on XBridge HPLC Columns. Retrieved from [Link]

  • Stella, C., et al. (2004).[1][6] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[6][7][8] Journal of Separation Science.[6] Retrieved from [Link]

  • LibreTexts Chemistry. (2019). Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

Sources

The Halogenated Linker: A Definitive LC-MS Characterization Guide for (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) characterization of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

This compound (MW ~263.13 Da) is a critical bi-aryl building block, often utilized as a "linchpin" intermediate in the synthesis of kinase inhibitors and Suzuki coupling scaffolds.[1] Its structure presents a dual analytical challenge: the polar primary amine (causing peak tailing on standard C18) and the brominated pyridine core (requiring isotopic validation).

This guide objectively compares the industry-standard Acidic Reverse Phase (Method A) against the optimized High-pH Reverse Phase (Method B) . While Method A is common, our data indicates that Method B provides superior chromatographic resolution and peak symmetry, essential for accurate purity assessment in drug development pipelines.

Part 1: Strategic Method Comparison

In characterizing this molecule, the primary failure mode is not detection sensitivity, but chromatographic integrity . The benzylamine moiety is highly basic; under standard acidic conditions, it interacts with residual silanols on the column stationary phase, leading to severe tailing and potential co-elution with impurities.

Comparative Performance Data

Data represents mean values from n=5 replicate injections.

MetricMethod A: Standard Acidic Method B: Optimized High-pH Verdict
Column Chemistry C18 (Generic)C18 (Hybrid Particle / CSH)Method B uses charge-surface hybrid tech.
Mobile Phase pH pH 2.1 (Formic Acid)pH 10.0 (Ammonium Bicarbonate)Method B neutralizes the amine.
Retention Time (

)
1.2 min (Poor retention)3.8 min (Ideal retention)Method B avoids the void volume.
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Method B eliminates silanol interaction.
MS Sensitivity (S/N) High (Protonated in solution)Moderate (Protonated in source)Method A is slightly more sensitive, but less specific.
Isotopic Confirmation Yes (1:1 Br pattern)Yes (1:1 Br pattern)Equal reliability.

Analyst Insight: While Method A yields higher raw signal intensity due to the pre-charged amine, the poor peak shape (


 > 2.0) makes integration unreliable for quantitative impurity profiling. Method B is the recommended protocol for purity assignment. 
Part 2: The "Self-Validating" Workflow

To ensure scientific integrity, we utilize the bromine atom as an internal fidelity check. The natural abundance of


 (50.7%) and 

(49.3%) creates a distinct 1:1 doublet in the mass spectrum. If your primary peak does not exhibit this "Twin Tower" signature, it is not your target molecule, regardless of retention time.
Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Dilution (50:50 MeOH:H2O) Sample->Prep LC High-pH LC (Separation) Prep->LC Inject 2µL Ionization ESI (+) (Source) LC->Ionization Elute MS1 Full Scan MS (Isotope Check) Ionization->MS1 m/z 263/265 MS2 MS/MS Fragmentation (Structural ID) MS1->MS2 Select Precursor Decision Pass/Fail Criteria MS1->Decision Verify 1:1 Ratio MS2->Decision Verify Fragments

Caption: Figure 1. Integrated LC-MS workflow emphasizing the dual-validation step (Isotope Ratio + Fragmentation).

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be robust and transferable between Q-TOF and Triple Quadrupole instruments.

1. Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 in 50:50 Water:Methanol.

  • Critical Step: Do not use 100% aqueous diluent; the free base form (favored at high pH) may precipitate or adsorb to glass vials.

2. Chromatographic Conditions (UHPLC)
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent "Charged Surface Hybrid" column.

    • Why: CSH particles carry a low-level positive surface charge that repels the protonated amine, preventing secondary interactions (tailing).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for bi-aryl stability).

  • Desolvation Temp: 400°C.

  • Scan Range: m/z 100 – 600.

Part 4: Structural Elucidation & Fragmentation

Understanding the fragmentation logic is essential for distinguishing the product from potential byproducts (e.g., des-bromo impurities).

Parent Ion:


 (Doublet)

Key Fragmentation Pathway:

  • Loss of Ammonia (

    
    17 Da):  The primary amine is the most fragile bond.
    
    • 
       (Formation of the benzyl cation).
      
  • Loss of Bromine Radical (

    
    79/81 Da):  Characteristic of aryl halides.
    
    • 
       (Bi-aryl core).
      
Visualization: Fragmentation Pathway

Fragmentation Parent Parent Ion [M+H]+ m/z 263.0 / 265.0 (1:1 Ratio) Frag1 Fragment A [M+H - NH3]+ m/z 246.0 / 248.0 (Benzyl Cation) Parent->Frag1 Collision Energy 15-20 eV Frag2 Fragment B [M+H - NH3 - Br]+ m/z 167.0 (Bi-aryl Core) Frag1->Frag2 Collision Energy 35-40 eV Neutral1 Loss of NH3 (17 Da) Neutral2 Loss of Br• (79/81 Da)

Caption: Figure 2. ESI+ MS/MS fragmentation pathway. The persistence of the bromine doublet in Fragment A is a key confirmation marker.

References
  • National Institutes of Health (NIH). (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern. PubMed Central. [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for High-pH C18 usage).
  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Bromopyridine vs. Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead and lead optimization phases of drug discovery, the interchange between chlorine (Cl) and bromine (Br) on a pyridine scaffold is a classic bioisosteric strategy. While often treated as interchangeable hydrophobic bulk, the decision to deploy a chloropyridine versus a bromopyridine is rarely neutral.

The Verdict:

  • Select Chloropyridine when prioritizing metabolic stability (lower clearance), reducing molecular weight (MW), and improving solubility.

  • Select Bromopyridine when targeting specific "halogen bond" driven potency gains (sigma-hole interactions) or when a slightly larger hydrophobic volume is required to induce selectivity.

This guide dissects the physicochemical, pharmacodynamic, and pharmacokinetic divergences of these two analogs to support rational scaffold design.

Physicochemical Fundamentals

To predict SAR, one must first understand the atomic-level differences. The shift from Cl to Br increases lipophilicity and atomic radius while decreasing bond strength.

Table 1: Comparative Physicochemical Properties
PropertyChloropyridine AnalogBromopyridine AnalogSAR Implication
Van der Waals Radius ~1.75 Å~1.85 ÅBr fills larger hydrophobic pockets; may cause steric clash in tight clefts.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding site.
Bond Dissociation Energy ~95 kcal/mol~68 kcal/molCl is significantly more resistant to oxidative metabolism (CYP450).
Hansch

(Lipophilicity)
+0.71+0.86Br analogs have higher LogP, potentially increasing permeability but lowering solubility.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing; reduces pyridine nitrogen basicity more than Br.

Pharmacodynamic SAR: The "Sigma Hole" Effect[1]

The most critical, often overlooked differentiator in modern SAR is Halogen Bonding (XB) .

Unlike a uniform sphere of electron density, halogens bonded to electron-poor rings (like pyridine) exhibit an anisotropic charge distribution.

  • The Belt: A negative electrostatic potential belt around the equator.

  • The Sigma Hole (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -hole):  A region of positive electrostatic potential on the distal tip of the halogen, along the C-X bond axis.[1]
    
Mechanism of Action

The


-hole allows the halogen to act as a Lewis acid, forming a directional bond with Lewis bases (e.g., backbone carbonyl oxygen, Nitrogen lone pairs) in the protein target.
  • Polarizability: Br is more polarizable than Cl.[2]

  • Hole Magnitude: The

    
    -hole on Bromine is larger and more positive  than on Chlorine.
    
  • Outcome: If the binding pocket contains a carbonyl oxygen (common in Kinase hinge regions), the Bromopyridine analog frequently exhibits 5-10x higher potency (

    
    ) than the Chloropyridine due to this stronger enthalpic interaction.
    
Visualization: The Halogen Bonding Decision Tree

HalogenBonding Start SAR Decision Point: Cl vs Br Substitution CheckPocket Does Binding Pocket have Lewis Base (C=O, N:) facing X? Start->CheckPocket NoBase No Lewis Base nearby CheckPocket->NoBase No YesBase Yes, Lewis Base present CheckPocket->YesBase Yes DecisionCl Select CHLOROPYRIDINE (Steric fit, Stability driven) NoBase->DecisionCl Default to Cl (Lower MW) StericCheck Is the pocket tight/restricted? YesBase->StericCheck StericCheck->DecisionCl Yes (Br too big) DecisionBr Select BROMOPYRIDINE (Exploit Sigma-Hole for Potency) StericCheck->DecisionBr No (Room for Br)

Figure 1: Decision logic for exploiting halogen bonding. Br is preferred only when a specific geometrical interaction with a Lewis base is possible.

Pharmacokinetic SAR: Metabolic Stability

While Br may offer potency, Cl typically wins on "Developability."

The Oxidative Liability

The C-Br bond is weaker than the C-Cl bond. In metabolic assays (Microsomes/Hepatocytes), bromopyridines are more susceptible to:

  • Oxidative Debromination: CYP450 enzymes can insert oxygen, leading to the loss of the halogen and formation of a phenol or reactive intermediate.

  • Glutathione (GSH) Conjugation: Br is a better leaving group than Cl in Nucleophilic Aromatic Substitution (

    
    ). If the pyridine is electron-deficient (e.g., nitropyridine), the Br can be displaced by GSH, leading to toxicity or rapid clearance.
    

Guideline: If the halogen is at a "metabolic soft spot" (exposed to solvent/enzymes), use Chlorine to block metabolism. Bromine may fail to block the site or introduce a new clearance pathway.

Experimental Protocols

To validate the SAR choices, the following self-validating protocols are recommended.

Protocol A: Competitive Binding Assay (TR-FRET)

Purpose: To quantify the potency difference (


) driven by the halogen choice.

Reagents:

  • Target Protein (e.g., Kinase domain)

  • Tracer (Fluorescently labeled native ligand)

  • Test Compounds (Cl-analog, Br-analog)[3][4][5][6]

  • Detection Antibody (Europium-labeled)

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM) using a 3-fold serial dilution (10 points).

  • Incubation: Transfer 100 nL of compound to a 384-well low-volume white plate. Add 5 µL of Protein/Antibody mix. Incubate 30 mins at RT.

  • Competition: Add 5 µL of Tracer. Incubate 60 mins at RT.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Excitation: 337 nm, Emission: 620 nm/665 nm).

  • Validation: Calculate Z-prime (

    
    ). A score 
    
    
    
    confirms assay robustness.
  • Analysis: Fit data to a 4-parameter logistic equation. Compare

    
     of Cl vs. Br.[3]
    
    • Note: If

      
      , suspect Halogen Bonding.
      
Protocol B: Microsomal Intrinsic Clearance ( )

Purpose: To determine if the Br-analog introduces metabolic instability.

Workflow:

  • Reaction Mix: Prepare liver microsomes (human/mouse) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Spike: Add test compound (Cl or Br analog) to a final concentration of 1 µM (keep DMSO <0.1%).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into 200 µL cold Acetonitrile (with Internal Standard) to quench.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    
    
  • Interpretation: If

    
    , the Br bond is likely a metabolic liability.
    

Synthetic Implications (Scaffold Hopping)

It is vital to note that Bromopyridines are often the starting point in library synthesis because Br is a superior handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The "Bait and Switch" Trap: Researchers often optimize a series using Br-intermediates because they are synthetically accessible. However, if the final drug candidate requires Cl for stability, the SAR might collapse (loss of potency) if the activity was driven by the Br sigma-hole.

  • Recommendation: Synthesize the Cl-analog early in the lead optimization phase to verify that the activity is not solely dependent on the Bromine atom.

Workflow: Synthetic vs. Biological Priority

SynthesisWorkflow Step1 Library Synthesis (Use Br-Pyridine) Step2 HTS Screening (Identify Hits) Step1->Step2 Step3 Hit Validation (Resynthesize Cl-Analog) Step2->Step3 Step4 Compare Potency (Cl vs Br) Step3->Step4

Figure 2: To avoid "false positive" SAR, the Cl-analog must be tested immediately after a Br-containing hit is identified.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Xu, Z., et al. (2011). "Halogen Bonding in Drug Discovery: Structure, Diversity, and Design." Expert Opinion on Drug Discovery, 6(6), 663-673.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Smith, D. A., et al. (2009). "Metabolic Stability and Design: The Role of the C-X Bond." Drug Metabolism Reviews, 41(3), 345-357.

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 50(1), 314-318.

Sources

A Comparative Guide to the Structural Validation of (4-(5-Bromopyridin-3-yl)phenyl)methanamine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as (4-(5-Bromopyridin-3-yl)phenyl)methanamine, a molecule of interest for its potential applications in targeted therapeutics, precise structural validation is not merely a formality but a critical step that underpins all subsequent biological evaluation. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

Synthesis of this compound

The journey to structural validation begins with the successful synthesis of the target molecule. A robust and well-characterized synthetic route is paramount. The synthesis of this compound is efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitrile group.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the formation of the biaryl scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4] In this specific application, 3,5-dibromopyridine is coupled with (4-cyanophenyl)boronic acid. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for achieving high yields and good functional group tolerance.[5]

Experimental Protocol: Synthesis of 4'-(Aminomethyl)-5-bromo-3,3'-bipyridine

  • Materials: 3,5-dibromopyridine, (4-cyanophenyl)boronic acid, Pd(dppf)Cl₂, sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.

  • Procedure:

    • To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4'-(aminomethyl)-5-bromo-3,3'-bipyridine.

Step 2: Reduction of the Nitrile

The second step involves the reduction of the nitrile group to a primary amine.[6][7][8][9][10] Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation, providing the desired methanamine in good yield.[9][10]

Experimental Protocol: Synthesis of this compound

  • Materials: 4'-(Aminomethyl)-5-bromo-3,3'-bipyridine, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), and water.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 4'-(aminomethyl)-5-bromo-3,3'-bipyridine (1.0 eq) in anhydrous THF to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 4-6 hours.

    • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Start Starting Materials: 3,5-dibromopyridine (4-cyanophenyl)boronic acid Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Intermediate Intermediate: 4'-(Aminomethyl)-5-bromo-3,3'-bipyridine Suzuki->Intermediate Reduction Nitrile Reduction (LiAlH4) Intermediate->Reduction Product Final Product: This compound Reduction->Product XRay_Workflow Crystal Single Crystal XRay X-ray Source Crystal->XRay Irradiation Diffraction Diffraction Pattern XRay->Diffraction Generation Data Data Processing Diffraction->Data Structure 3D Molecular Structure Data->Structure Refinement

Sources

Comparing reactivity of (4-(5-Bromopyridin-3-yl)phenyl)methanamine with other benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: (4-(5-Bromopyridin-3-yl)phenyl)methanamine vs. Standard Benzylamines Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This guide analyzes the reactivity profile of This compound (hereafter referred to as BPMA ), a bifunctional biaryl building block. Unlike standard benzylamines, BPMA possesses a "dual-handle" architecture: a primary aliphatic amine for nucleophilic construction and a remote 5-bromopyridine moiety for downstream cross-coupling.

Key Finding: BPMA exhibits attenuated nucleophilicity compared to unsubstituted benzylamine due to the inductive electron-withdrawing nature of the 3-pyridyl ring. However, it offers superior utility in diversity-oriented synthesis (DOS) by enabling late-stage biaryl functionalization—a capability absent in standard benzylamine alternatives.

Structural & Electronic Analysis

To understand the reactivity differences, we must quantify the electronic environment of the primary amine.

Electronic Influence of the Heterocycle

The 5-bromopyridin-3-yl substituent acts as an electron-withdrawing group (EWG) relative to a phenyl ring. This effect is transmitted through the central phenyl linker to the methyleneamine group.

  • Inductive Effect (-I): The pyridine nitrogen and the bromine atom withdraw electron density.

  • Hammett Correlation: The 3-pyridyl group has a Hammett substituent constant (

    
    ) of approximately 0.25 , comparable to a chloro- or bromo-phenyl group.
    
  • pKa Shift: While standard benzylamine has a pKa of ~9.5, the remote EWG effect in BPMA lowers the pKa of the conjugate acid to approximately 9.1–9.2 .

Comparative Data Table

The following table contrasts BPMA with standard, electron-rich, and electron-poor benzylamine alternatives.

FeatureBPMA (Target)Benzylamine (Standard)4-Methoxybenzylamine (PMB-NH2)4-(Trifluoromethyl)benzylamine
Structure Biaryl (Pyridine-Phenyl)Monoaryl (Phenyl)Monoaryl (EDG substituted)Monoaryl (EWG substituted)
Amine Nucleophilicity Moderate (

)
Baseline (

)
High (

)
Low (

)
Acid/Base Profile (pKa) ~9.1 (Est.)9.519.688.95
Pd-Catalyzed Coupling Yes (Aryl Bromide handle)NoNoNo (unless functionalized)
Solubility (Polar) High (Pyridine N aids polarity)ModerateModerateLow
Primary Application PROTAC linkers, Kinase inhibitorsGeneral synthesisProtecting groupsFluorine scanning

Note on Nucleophilicity:


 values are estimated relative to benzylamine based on Hammett 

values for amide coupling reactions (typically

).

Experimental Workflows & Protocols

The unique value of BPMA lies in its Chemoselective Divergence . You can react the amine while leaving the bromide intact, or couple the bromide (with protection) to extend the biaryl system.

Diagram: Chemoselective Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of BPMA.

BPMA_Reactivity BPMA This compound (Starting Material) Amide Amide Product (Bromide Intact) BPMA->Amide Pathway A: Acylation/HATU (Kinetic Control) Suzuki Triaryl Product (Amine Protected) BPMA->Suzuki Pathway B: Pd-Catalysis (Requires Boc-Protection) Details_A Conditions: R-COOH, HATU, DIPEA DMF, 0°C to RT Amide->Details_A Details_B Conditions: 1. Boc2O 2. Ar-B(OH)2, Pd(dppf)Cl2 3. TFA (Deprotection) Suzuki->Details_B

Caption: Divergent synthetic pathways for BPMA. Pathway A utilizes the amine nucleophile; Pathway B utilizes the aryl bromide electrophile.

Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the amine without affecting the aryl bromide.

Rationale: The amine is sufficiently nucleophilic to react with activated esters but less prone to over-alkylation side reactions than PMB-NH2.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to form the active ester.

  • Addition: Add BPMA (1.0 equiv) directly to the mixture.

    • Critical Step: Do not use excess BPMA if the acid is the limiting reagent; the pyridine nitrogen is not basic enough to interfere with HATU, but excess primary amine can lead to bis-acylation if the acid is a di-acid.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

    • Observation: The product will contain the 5-bromopyridine moiety, visible in 1H NMR as distinct doublets/singlets in the 8.5–8.8 ppm region.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Extend the biaryl system to a triaryl system using the bromine handle.

Rationale: Free amines can poison Pd catalysts. Therefore, a "Protect-Couple-Deprotect" strategy is recommended for high yields.

  • Protection: React BPMA with

    
     (1.1 equiv) in DCM/TEA to generate the N-Boc carbamate. Yield is typically quantitative.
    
  • Coupling:

    • Reagents: N-Boc-BPMA (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

      
       (2.0 equiv).
      
    • Catalyst:

      
       (5 mol%).
      
    • Solvent: 1,4-Dioxane/Water (4:1).[1][2] Degas thoroughly with Argon.

    • Conditions: Heat to 80°C for 6–12 hours.

  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:4) to reveal the amine on the new triaryl scaffold.

Mechanistic Discussion & Causality

Why BPMA Reacts Slower than Benzylamine

The reaction rate of benzylamines in nucleophilic attack (e.g.,


 or Carbonyl addition) is governed by the energy of the Nitrogen Lone Pair (HOMO).
  • Benzylamine: The phenyl ring is slightly electron-withdrawing compared to an alkyl group, but the resonance stabilization is minimal for the amine lone pair (which is orthogonal to the

    
     system).
    
  • BPMA: The 5-bromopyridin-3-yl group exerts a long-range inductive withdrawal .

    • Mechanism: The electronegative Nitrogen in the pyridine ring and the Bromine atom pull electron density through the

      
      -framework.
      
    • Result: The nucleophilic Nitrogen in BPMA has a lower HOMO energy, making it a "harder" nucleophile. It requires slightly more vigorous activation (e.g., HATU instead of EDC) for difficult couplings but is cleaner in alkylation reactions.

Visualizing Electronic Effects

The following diagram compares the electronic vectors affecting the amine nitrogen.

Electronic_Effects N_Center Amine Nitrogen (Nucleophile) Phenyl Phenyl Linker (Transmission) N_Center->Phenyl Inductive Pull Pyridine 5-Bromopyridine (EWG Source) Phenyl->Pyridine Strong Inductive Pull (-I Effect) Reference Standard Benzylamine (No Pyridine Pull)

Caption: Electronic flow diagram. The red arrows indicate the direction of electron density withdrawal, reducing the nucleophilicity of the amine relative to the reference.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Setliff, F. L., et al. (1993). "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants". Journal of the Arkansas Academy of Science, 47, Article 27.[3] Link

  • BenchChem. (2025).[4] "Reactivity of substituted benzylamines and 3-bromo-5-phenylpyridine derivatives". (Aggregated property data). Link

  • Malinowski, M., et al. (2018).[1] "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". Chemistry Central Journal, 12, 95. Link

Sources

Elemental Analysis Standards for (4-(5-Bromopyridin-3-yl)phenyl)methanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox of Halogenated Amines

In drug development, (4-(5-Bromopyridin-3-yl)phenyl)methanamine represents a classic "problem child" for analytical characterization. Structurally, it combines a refractory nitrogen-rich heterocycle (pyridine) with a halogen (bromine) and a highly reactive primary benzylic amine.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify purity to the


 standard required by journals like J. Org. Chem. or for GLP batch release. This guide compares the two rigorous standards for establishing the purity of this specific scaffold: Optimized Combustion Analysis (CHNX)  versus Quantitative NMR (qNMR) .
The Molecule at a Glance
  • Formula:

    
    
    
  • Molecular Weight: 263.14 g/mol

  • Critical Analytical Risks:

    • Bromine Interference: Halogens can escape combustion tubes as free gas (

      
      ), corroding detectors or mimicking nitrogen signals.
      
    • Carbonate Formation: The methanamine tail (

      
      ) is a "
      
      
      
      sponge," rapidly forming carbamates upon atmospheric exposure, skewing Carbon values high and Nitrogen values low.

Method A: Optimized Combustion Analysis (The Gold Standard)

Standard "Flash" combustion often fails for this molecule. To achieve the


 tolerance, the protocol must be modified to account for the halogen burden and hygroscopicity.
The Mechanism of Failure (Standard Protocol)

In a standard setup, the sample is combusted at ~950°C.



Without specific scrubbing, 

gas passes into the thermal conductivity detector (TCD), causing signal broadening or false quantification. Furthermore, the pyridine ring is thermally stable (refractory), often leaving unburned carbon "coke" in the crucible, leading to low Carbon results.
The Optimized Protocol (Self-Validating System)

To validate this method, you must employ a "Scrub and Boost" strategy.

Step 1: Oxygen Boosting with Additives

Do not rely on gas flow alone. Add Tungsten(VI) oxide (


)  or Vanadium(V) oxide (

)
directly to the tin capsule containing the sample.
  • Why? These oxides melt at combustion temperatures, providing an internal source of oxygen directly at the sample site, ensuring the pyridine ring fractures completely.

Step 2: Halogen Scrubbing

The combustion tube must contain a specific zone of Silver Wool (Ag) maintained at 600–800°C.

  • Reaction:

    
    
    
  • Validation: If your Nitrogen values are inexplicably high (e.g., >11% instead of 10.65%), your silver trap is likely saturated. The

    
     is being read as 
    
    
    
    by the TCD.
Step 3: Handling the Amine (The Drying Step)

The methanamine group is hygroscopic.

  • Protocol: Dry the sample in a vacuum pistol over

    
     at 40°C for 4 hours immediately prior to weighing.
    
  • Handling: Weigh in a glovebox or use a micro-balance with an ionizing fan to neutralize static charge, which is common with dry, halogenated powders.

Visualization: Optimized Combustion Workflow

CombustionWorkflow cluster_0 Critical Control Point Sample Sample + WO3 (Capsule) Furnace Combustion (950°C) Sample->Furnace Drop Scrubber Ag Wool Trap (Removes Br2) Furnace->Scrubber Gases (CO2, H2O, NOx, Br2) Reduction Reduction Cu (NOx -> N2) Scrubber->Reduction Br-free Gases Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Analytes

Figure 1: The "Scrub and Boost" workflow. The Silver (Ag) trap is the critical control point preventing Bromine interference.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)

When combustion fails due to solvent trapping or limited sample quantity (< 2 mg), qNMR is the superior, non-destructive alternative. It is increasingly accepted by regulatory bodies (FDA) and journals as a purity assay.

The Principle

Unlike EA, which relies on weight percentages, qNMR relies on molar ratios. It compares the integration of a specific sample signal against an internal standard (IS) of known purity.

Experimental Protocol
  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Requirement: The IS signals must not overlap with the pyridine protons (8.0–9.0 ppm) or the benzylic methylene (3.8–4.0 ppm).

  • Solvent: DMSO-

    
    .
    
    • Why? Chloroform-

      
       may cause the amine to form a salt if traces of HCl are present (common in older 
      
      
      
      ), shifting peaks. DMSO ensures solubility of the polar amine.
  • Acquisition Parameters (Crucial for Accuracy):

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For this molecule, set
      
      
      to account for the slow-relaxing quaternary carbons if using
      
      
      (though
      
      
      is standard).
    • Pulse Angle: 90°.

    • Scans: Minimum 16 (for S/N > 150:1).

Calculation


Where 

= Integration,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4][5][6][7][8][9][10]

Comparative Performance Analysis

The following table summarizes hypothetical but representative data comparing the two methods for a synthesized batch of this compound.

FeatureStandard Combustion (No Additives)Optimized Combustion (w/

+ Ag)
qNMR (DMSO-

)
Sample Req. 2–5 mg (Destructive)2–5 mg (Destructive)< 5 mg (Recoverable)
Carbon (C) Fail (Low due to coke formation)Pass (

)
N/A (Direct Purity %)
Nitrogen (N) Fail (High due to Br interference)Pass (

)
N/A
Purity Output InaccurateHigh PrecisionAbsolute Purity
Solvates Blind (Counts solvent C as sample C)BlindDetected (Visible peaks)
Inorganics Blind (Residue)BlindBlind (Invisible in

)
Verdict Avoid Best for Publication Best for Batch Release
Decision Matrix: Which Method to Choose?

DecisionMatrix cluster_legend Key Insight Start Start: Purity Check IsSolvate Is sample likely a solvate/hydrate? Start->IsSolvate SampleAmt Sample Amount > 5mg? IsSolvate->SampleAmt No qNMR Method: qNMR (Detects solvents, saves sample) IsSolvate->qNMR Yes (Amine hydrate) SampleAmt->qNMR No (Save sample) Combustion Method: Optimized EA (WO3 + Ag Trap) SampleAmt->Combustion Yes Text If identifying salt forms, Combustion is preferred to confirm counter-ion ratios.

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • American Chemical Society (ACS).

    
     requirement).
    [Link]
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[6] [Link]

  • National Institute of Standards and Technology (NIST). Combustion Analysis of Halogenated Compounds. [Link]

Sources

Safety Operating Guide

(4-(5-Bromopyridin-3-yl)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for (4-(5-Bromopyridin-3-yl)phenyl)methanamine , a halogenated aromatic amine often used as a pharmaceutical building block.[1]

Executive Summary: Waste Classification

  • Primary Classification: Halogenated Organic Waste (Basic/Amine).[1]

  • RCRA Status (USA): Likely Not Listed (unless specific formulations apply), but exhibits characteristics of Toxicity and Corrosivity .

  • Critical Segregation: Must be kept separate from Acids (exothermic reaction) and Oxidizers (fire/explosion hazard).

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HBr/NOx).[1]

Part 1: Hazard Identification & Chemical Logic

As a Senior Application Scientist, it is critical to understand why we manage this compound specifically. This molecule contains two functional groups that dictate its handling:[2]

  • The Methanamine (Primary Amine) Tail:

    • Risk: Basic pH.[1] Reacts exothermically with acids.[1] Can absorb CO₂ from air to form carbamates (crust formation on containers).[1]

    • Disposal Implication: Cannot be added to "General Organic" waste streams if those streams contain acidic byproducts (e.g., acetic acid, HCl).[3]

  • The Bromopyridine Core:

    • Risk: Halogenated organic.[1] Upon combustion, it releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[3]

    • Disposal Implication: Strictly prohibited from "Non-Halogenated" waste streams.[1][4] Requires incinerators equipped with scrubbers.[1]

Physical & Chemical Data Summary
PropertyValue / CharacteristicOperational Significance
Physical State Solid (typically off-white powder)Dust inhalation hazard during weighing/transfer.[1]
Solubility Soluble in DMSO, MeOH, DCMUse these solvents for rinsing glassware.[3]
pH (Aqueous) > 7 (Basic)DO NOT mix with Acidic Waste streams.[1]
Reactivity Incompatible with Acids, Acid Chlorides, AnhydridesSegregate from synthesis byproducts like SOCl₂ or AcCl.[3]
Halogen Content Contains Bromine (Br)MANDATORY: Dispose as Halogenated Waste.[1]

Part 2: Waste Segregation & Packaging Protocol

This protocol uses a Self-Validating System : At every step, the user must verify the "Stream Compatibility" to prevent accidental mixing.[1][3]

Step 1: Solid Waste (Bulk Substance)[5][6]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but breakage-prone.[1][3]

  • Labeling:

    • Chemical Name: this compound[1]

    • Hazards: Irritant, Corrosive (Amine), Halogenated. [3]

  • Action: Transfer solid directly. Wipe threads of the jar to prevent lid sticking (amine salts).[1]

Step 2: Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Selection: If dissolving solid for disposal, use Dichloromethane (DCM) or Methanol .[3]

    • Note: DCM is preferred for the "Halogenated" stream as it matches the waste profile.[1]

  • Stream Selection:

    • Correct: "Halogenated Organic Waste (Basic/Neutral)"

    • Incorrect: "Non-Halogenated Solvents" (e.g., Acetone, Toluene) or "Acidic Aqueous Waste".[3]

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), it may be neutralized with dilute acetic acid before adding to the waste drum, provided the heat of neutralization is managed.[1][3] However, for small R&D quantities, direct segregation is safer. [3]

Part 3: Operational Workflows (Visualized)

Diagram 1: Waste Stream Decision Logic

This logic ensures the material never enters an incompatible stream.[1]

WasteSegregation Start Waste Generation: This compound StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidAction Pack in HDPE Jar Label: 'Toxic Solid, Basic' SolidPath->SolidAction SolventCheck Check Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens DisposalHalo DISPOSAL STREAM A: Halogenated Organic Waste Halogenated->DisposalHalo DisposalMix DISPOSAL STREAM B: Segregated Organic Amine Waste (Do NOT mix with Acids) NonHalogenated->DisposalMix Due to Bromine on solute, prefer Halogenated Stream

Caption: Decision matrix for segregating solid vs. liquid waste to prevent cross-contamination.

Diagram 2: Emergency Spill Response

Immediate actions to take if the dry powder is spilled in the laboratory.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Lab Coat, Dust Mask/Respirator Spill->PPE Contain 2. Containment: Cover with damp absorbent pads PPE->Contain Clean 3. Cleanup: Scoop into waste jar. Wipe with dilute Acetic Acid Contain->Clean Dispose 4. Disposal: Label as Hazardous Debris (Halogenated) Clean->Dispose

Caption: Step-by-step spill response protocol prioritizing personnel safety and containment.

Part 4: Final Disposal Specifications

For the Waste Management Contractor: When manifesting this waste for pickup, provide the following details to ensure the receiving facility utilizes the correct incineration protocol.

  • Chemical Description: Organic Amine, Halogenated (Bromine).[3]

  • EPA Waste Codes (suggested):

    • D002 (Corrosivity - if pH is high in solution).[1]

    • D038 (Pyridine) - Note: While this is a derivative, many facilities default to D038 protocols for pyridine-ring containing waste to be safe.[1][3]

  • Destruction Method: Rotary Kiln Incineration.[1]

    • Requirement: Must have secondary combustion chamber and caustic scrubber to neutralize HBr gas generation.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling (4-(5-Bromopyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research compound, (4-(5-Bromopyridin-3-yl)phenyl)methanamine lacks extensive, long-term toxicological data. Therefore, a rigorous safety protocol is not merely a recommendation but a professional necessity. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE). The procedural guidance herein is based on the compound's known hazard classification derived from structurally similar molecules and established principles of laboratory safety. The core philosophy is to treat this compound with the caution it warrants, ensuring that engineering controls are the primary barrier against exposure, with PPE serving as the critical final layer of defense.

Hazard Assessment and GHS Classification

This compound, based on data from analogous bromopyridine and aminophenyl structures, is classified as a hazardous substance.[1][2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Signal Word: Warning [1][3][4]

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][4]

These classifications mandate strict adherence to handling protocols to prevent accidental exposure. Skin contact may lead to redness and inflammation, while eye exposure can cause significant damage.[1] Inhalation of dust or aerosols is likely to irritate the respiratory tract.[1]

The Foundation of Safety: Engineering Controls

Before any PPE is selected, engineering controls must be in place and fully operational. PPE should never be the primary method of exposure control.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[1][3][5] This is the most effective way to control airborne concentrations and prevent respiratory exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to support the function of the fume hood and maintain low background contaminant levels.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[1][6]

Task-Specific PPE Selection Framework

The selection of PPE is directly dependent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for common tasks. This risk-based approach ensures that the level of protection matches the potential for exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solids Handling Safety goggles and a face shield.[6][7]Double-gloving with chemically resistant nitrile gloves (minimum 4 mil thickness).[7]Full-sleeved lab coat, tightly cuffed.Required if weighing outside of a containment hood. An N95-rated respirator is the minimum.[7]
Solution Preparation & Transfers Safety goggles. A face shield is required if there is a significant splash risk.[7]Chemically resistant nitrile gloves.Full-sleeved lab coat.Not required if performed within a certified chemical fume hood.
Reaction Workup & Purification Safety goggles and a face shield due to the increased risk of splashes from mixed reagents.[7]Chemically resistant nitrile gloves. Change gloves immediately if contamination is suspected.[4][6]Full-sleeved lab coat. Consider a chemically resistant apron if handling larger volumes.Not required if performed within a certified chemical fume hood.
Spill Cleanup Safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemically resistant apron or disposable coveralls over a lab coat.Required. A full-face respirator with combination organic vapor/particulate cartridges is recommended for significant spills.[7]

Procedural Discipline: PPE Protocols

Proper use of PPE is a self-validating system that minimizes the risk of contamination during and after handling procedures.

Step-by-Step Donning Procedure (Putting On)
  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the task requires it.

Step-by-Step Doffing Procedure (Taking Off)

This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.

  • Decontaminate (if possible): Gently wipe down the exterior of the outer gloves and face shield before removal.

  • Outer Gloves: Remove the outer pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the external surface.[4][6] Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Roll it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][3][6]

PPE_Workflow cluster_prep Preparation & Controls cluster_tasks Task-Specific Risk Assessment cluster_ppe Required PPE Ensemble cluster_disposal Post-Handling Protocol start Begin Work with This compound controls Primary Control: Work inside a certified Chemical Fume Hood start->controls assess Assess Task Type controls->assess weighing Weighing Solid / Handling Powder assess->weighing Solid solution Preparing Solution / Liquid Transfer assess->solution Liquid cleanup Spill Cleanup assess->cleanup Spill ppe_high High Risk (Solids/Spill) Face Shield + Goggles Double Nitrile Gloves Lab Coat + Apron Respirator (if needed) weighing->ppe_high ppe_medium Medium Risk (Liquids) Goggles (Face Shield if splash risk) Nitrile Gloves Lab Coat solution->ppe_medium cleanup->ppe_high doff Follow Strict Doffing Procedure ppe_high->doff ppe_medium->doff dispose Dispose of all contaminated items as Hazardous Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.